molecular formula C7H11NO2 B015815 Ethyl 2-cyano-2-methylpropanoate CAS No. 1572-98-1

Ethyl 2-cyano-2-methylpropanoate

Cat. No.: B015815
CAS No.: 1572-98-1
M. Wt: 141.17 g/mol
InChI Key: FYGRPGOHQCPZCV-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-methylpropanoate is a valuable synthetic building block in advanced research, particularly in the development of new materials and synthetic methodologies. Its structure makes it a candidate for investigation in high-voltage electrolyte formulations for next-generation energy storage devices, where alternative cyanoester solvents are being explored to increase operational voltage windows and energy densities . In the field of synthetic chemistry, this compound and its derivatives are instrumental in facilitating racemization-free reactions. It serves as a key component in the synthesis of advanced coupling reagents, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), which are critical for the precise formation of amide and peptide bonds without epimerization, enabling the synthesis of complex oligopeptides and active pharmaceutical ingredients . Furthermore, cyanoacrylate esters are widely recognized as versatile precursors in organic synthesis, used in processes for building carbon skeletons and constructing heterocyclic structures, including various condensed ring systems . This combination of applications makes this compound a compound of significant interest for researchers in materials science and synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGRPGOHQCPZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322783
Record name ethyl 2-cyano-2-methylpropanoate
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1572-98-1
Record name Propanoic acid, 2-cyano-2-methyl-, ethyl ester
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Record name ethyl 2-cyano-2-methylpropanoate
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Record name Ethyl 2-Cyano-2-methylpropionate
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Foundational & Exploratory

Spectroscopic and Spectrometric Profiling of Ethyl 2-cyano-2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Ethyl 2-cyano-2-methylpropanoate (CAS No. 1572-98-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted data, supplemented with information from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Compound Information

PropertyValue
IUPAC Name This compound
Synonyms Ethyl 2-cyano-2-methylpropionate, 2-Cyano-2-methylpropanoic acid ethyl ester
CAS Number 1572-98-1
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Chemical Structure Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 4.25Quartet (q)2H-O-CH₂ -CH₃
~ 1.60Singlet (s)6H-C(CN)(CH₃ )₂
~ 1.30Triplet (t)3H-O-CH₂-CH₃
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) (ppm)Assignment
~ 170C =O (Ester carbonyl)
~ 120C ≡N (Nitrile)
~ 62-O-CH₂ -CH₃
~ 40-C (CN)(CH₃)₂ (Quaternary carbon)
~ 25-C(CN)(CH₃ )₂
~ 14-O-CH₂-CH₃
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~ 2980-2940MediumC-H stretch (alkane)
~ 2245Medium-WeakC≡N stretch (nitrile)
~ 1745StrongC=O stretch (ester)
~ 1250StrongC-O stretch (ester)
MS (Mass Spectrometry) Data (Predicted)
m/zRelative Intensity (%)Assignment
14110[M]⁺ (Molecular ion)
11240[M - C₂H₅]⁺
96100[M - OCH₂CH₃]⁺
6980[M - COOCH₂CH₃]⁺
4330[C₃H₇]⁺
2950[C₂H₅]⁺

Experimental Protocols

The following are generalized methodologies for the acquisition of NMR, IR, and MS data, which can be readily adapted for the analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first, followed by the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is common for GC-MS and provides extensive fragmentation for structural elucidation. Electrospray ionization (ESI) is a soft ionization technique often used with LC-MS that typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion (M⁺) and various fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualization of Key Structural Features and Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key functional groups and their expected spectroscopic signatures.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification QC Purity Check (e.g., TLC, GC) Synthesis->QC NMR NMR (¹H, ¹³C) QC->NMR IR FTIR QC->IR MS Mass Spectrometry QC->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving Structure_Elucidation->Data_Archiving

Technical Guide: Physicochemical Properties of Ethyl 2-cyano-2-methylpropanoate (CAS 1572-98-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-2-methylpropanoate, identified by CAS number 1572-98-1, is a nitrile and ester functionalized organic compound. It serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceutical compounds. A thorough understanding of its chemical and physical properties is essential for its effective application in research and development. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by experimental methodologies and structured data for ease of reference.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These values have been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3][4]
Boiling Point 185 °C[3][5]
Density 0.97 g/cm³ at 20°C[4][5]
Refractive Index (n_D^20) 1.41[4]
Flash Point 79 °C[3][6]
Solubility Soluble in ether. Not miscible or difficult to mix with water.[7][8]
Table 2: Spectroscopic Data
SpectroscopyKey Data PointsSource(s)
¹H NMR Spectral data available, characteristic peaks expected for ethyl and methyl groups.[9]
IR Spectroscopy Characteristic absorption for C≡N stretch expected in the range of 2260-2200 cm⁻¹.[10][11]
Mass Spectrometry Mass spectrum available.[9]

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.[1][7]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the heating bath of the Thiele tube.

  • The apparatus is heated gently and uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Measurement of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • A known volume of the liquid is added to the pycnometer or graduated cylinder.

  • The mass of the liquid-filled container is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container.

  • The density is calculated by dividing the mass of the liquid by its volume.[12]

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • The refractometer is calibrated using a standard sample with a known refractive index.

  • A few drops of the liquid sample are placed on the surface of the prism.

  • The prisms are closed and the light source is adjusted.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.[13][14]

Spectroscopic Analysis

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

General Procedure:

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • The spectrum is acquired according to the instrument's standard operating procedures. The resulting spectrum shows chemical shifts, integration, and splitting patterns characteristic of the molecular structure.[15][16]

3.4.2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

General Procedure:

  • A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are pressed together to form a thin film.

  • The salt plates are placed in the sample holder of the IR spectrometer.

  • The IR spectrum is recorded. The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For this compound, a characteristic sharp peak for the nitrile (C≡N) group is expected around 2260-2200 cm⁻¹.[17][18]

3.4.3. Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

General Procedure:

  • A small amount of the sample is introduced into the mass spectrometer.

  • The sample is vaporized and then ionized.

  • The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

  • A detector measures the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to elucidate the structure of the molecule.[8][19]

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Reactants (e.g., Ethyl Cyanoacetate, Methylating Agent) Reaction Reaction (Controlled Temperature and Time) Reactants->Reaction Solvent Solvent Solvent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction (e.g., with Dichloromethane) Quenching->Extraction Washing Washing (e.g., with Water, Brine) Extraction->Washing Drying Drying (e.g., with Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Distillation Distillation (Reduced Pressure) Solvent_Removal->Distillation Product Pure Product: This compound Distillation->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: General workflow for the synthesis and purification of an organic compound.

Experimental Workflow: Boiling Point Determination

G cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in fusion tube B Insert inverted sealed capillary A->B C Attach tube to thermometer B->C D Immerse in Thiele tube C->D E Heat gently D->E F Observe continuous bubble stream E->F G Remove heat F->G H Record temperature at liquid entry G->H Result Boiling Point H->Result

Caption: Workflow for determining the boiling point of a liquid.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Combustible liquid.[3][4]

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][17]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Solubility Profile of Ethyl 2-cyano-2-methylpropanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-cyano-2-methylpropanoate. Due to a lack of extensive, publicly available quantitative data for this specific compound, this document focuses on qualitative solubility information, predicted solubility based on structurally similar molecules, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the solubility of such compounds is critical.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₇H₁₁NO₂. Its structure includes an ethyl ester and a nitrile group, both of which influence its physicochemical properties, including solubility. Understanding its behavior in different organic solvents is crucial for a variety of applications, including as an intermediate in pharmaceutical and organic synthesis.[1]

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionReference
EtherSoluble[1][2]
WaterNot miscible or difficult to mix[1][2]
Expected Solubility in Common Organic Solvents

Based on the solubility of structurally similar compounds, we can infer the likely solubility of this compound in a range of common organic solvents.

  • Structurally Similar Esters:

    • Ethyl Isobutyrate: This compound is described as being slightly soluble in water but miscible with most organic solvents, including alcohol.

    • Ethyl Pivalate: Quantitative data for ethyl pivalate indicates solubility in ethanol (1367.19 g/L), methanol (1836.22 g/L), and isopropanol (1528.89 g/L) at 25°C.

    • Ethyl Cyanoacetate: This compound is reported to be very soluble in ethanol and ethyl ether, with a water solubility of 20 g/L at 20°C.

  • Structurally Similar Nitriles:

    • Propionitrile: This small nitrile is soluble in water and miscible with alcohols, ethers, and acetone. The nitrile group can participate in hydrogen bonding with water molecules, which accounts for its water solubility.

Given these comparisons, it is anticipated that this compound will exhibit good solubility in a range of polar aprotic and polar protic organic solvents such as alcohols (ethanol, methanol, isopropanol), ketones (acetone), and esters (ethyl acetate). Its solubility in nonpolar solvents like hexane may be more limited. For cyanoacrylate adhesives, a related class of compounds, chloroform has been identified as an optimal solvent for complete dissolution.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for key experiments.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Temperature-controlled shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or gas chromatograph)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solute is crucial to ensure that equilibrium with a saturated solution is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis, or GC) to determine the concentration of the dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or mole fraction.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute dissolved in a known mass of the solvent.

Objective: To determine the solubility of this compound by measuring the mass of the solute in a saturated solution.

Procedure:

  • Prepare a Saturated Solution: Follow steps 1 and 2 of the Shake-Flask Method.

  • Sample Collection: After equilibration and settling of the excess solute, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, dry container (e.g., an evaporating dish).

  • Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.

  • Drying and Weighing: Place the container with the dried solute in an oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dried solute per the initial volume or mass of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess shake Agitate at Constant Temperature (24-48 hours) add_excess->shake settle Settle Excess Solute shake->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Supernatant withdraw->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/UV-Vis/GC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, its structural characteristics and the known properties of similar compounds suggest good solubility in common polar organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide, particularly the shake-flask method coupled with a suitable analytical technique, provide a robust framework for accurate determination. This information is critical for the effective design of synthetic routes, formulation development, and other research applications involving this compound.

References

An In-depth Technical Guide to the Thermal Stability of Ethyl 2-cyano-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and technical databases did not yield specific experimental data on the thermal stability of Ethyl 2-cyano-2-methylpropanoate. This guide, therefore, provides a framework for understanding its potential thermal behavior based on the chemical properties of its functional groups and data from structurally analogous compounds. It further outlines the standard experimental protocols required to formally assess its thermal stability.

Introduction

This compound is a substituted cyanoacrylate ester of interest as an intermediate in pharmaceutical and organic synthesis. For professionals in drug development and chemical manufacturing, a thorough understanding of a compound's thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for defining its degradation profile. Thermal instability can lead to loss of material, generation of hazardous byproducts, and potentially dangerous runaway reactions. This document serves as a technical guide to the anticipated thermal characteristics of this compound and the methodologies for their empirical determination.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting thermal stability studies.

PropertyValueSource
CAS Number 1572-98-1N/A
Molecular Formula C₇H₁₁NO₂N/A
Molecular Weight 141.17 g/mol N/A
Boiling Point 185 °C to 194.6 °C at 760 mmHgN/A
Flash Point 79 °CN/A
Appearance Colorless to almost colorless clear liquidN/A
Solubility Soluble in ether. Not miscible or difficult to mix with water.N/A

Postulated Thermal Decomposition Pathways

The thermal decomposition of this compound is likely influenced by its two primary functional groups: the ester and the nitrile. Alkyl esters are known to undergo thermal decomposition, often through a concerted retro-ene reaction, to form an alkene and a carboxylic acid.[1] The nitrile group is generally thermally stable but can undergo hydrolysis at elevated temperatures in the presence of water to form amides and subsequently carboxylic acids.[2][3][4]

Given its structure, a potential decomposition pathway for this compound could involve the elimination of ethene to form 2-cyano-2-methylpropanoic acid. This acid intermediate could then undergo further decomposition. The presence of the quaternary carbon substituted with a nitrile group might also lead to other complex radical-based decomposition mechanisms at higher temperatures.

G Postulated Decomposition Pathway for this compound A This compound B Heat (Δ) A->B C 2-Cyano-2-methylpropanoic Acid B->C D Ethene B->D E Further Decomposition Products (e.g., CO₂, isobutyronitrile) C->E Further Heating

Caption: Postulated thermal decomposition of this compound.

Experimental Determination of Thermal Stability

To empirically determine the thermal stability of this compound, a systematic approach using various thermal analysis techniques is required.[5] The logical workflow for such an assessment is outlined below.

G Workflow for Thermal Stability Assessment cluster_0 Screening cluster_1 Hazard Assessment cluster_2 Analysis & Reporting A Differential Scanning Calorimetry (DSC) D Kinetic Analysis A->D B Thermogravimetric Analysis (TGA) B->D C Adiabatic Calorimetry (e.g., ARC) E Data Interpretation & Risk Assessment C->E D->C If significant exotherm is detected D->E F Final Report E->F

Caption: Logical workflow for a comprehensive thermal stability assessment.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy of these transitions.[7]

Experimental Protocol (General)

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium) under the same experimental conditions (heating rate, purge gas) to be used for the sample.[8]

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean aluminum DSC pan.[8] Hermetically seal the pan to prevent evaporation of the liquid sample.

  • Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.[8]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (typically nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[9]

  • Thermal Program: Heat the sample from ambient temperature to a temperature well above any expected decomposition (e.g., 350-400 °C) at a constant heating rate (e.g., 10 °C/min).[10]

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset), the peak temperature of the exothermic or endothermic event (T_peak), and the integrated energy of the event (ΔH).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is used to determine the temperature at which a material begins to degrade and to quantify the mass loss associated with decomposition.[12][13]

Experimental Protocol (General - ASTM E2550)

  • Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards) or melting point standards.

  • Sample Preparation: Place 5-10 mg of this compound into a tared TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-50 mL/min) to study thermal decomposition.[13]

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min).[14]

  • Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of mass loss, the temperatures at which specific percentages of mass loss occur (e.g., T₅% for 5% mass loss), and the residual mass at the final temperature. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[14]

Data Presentation

The quantitative data obtained from DSC and TGA experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of Thermal Analysis Data for this compound

ParameterMethodValueUnitsDescription
Onset Temperature (T_onset)DSCTBD°CThe temperature at which the decomposition exotherm begins.
Peak Temperature (T_peak)DSCTBD°CThe temperature at which the rate of the decomposition reaction is at its maximum.
Enthalpy of Decomposition (ΔH_decomp)DSCTBDJ/gThe total energy released or absorbed during the decomposition event.
5% Mass Loss Temperature (T₅%)TGATBD°CThe temperature at which the sample has lost 5% of its initial mass.
50% Mass Loss Temperature (T₅₀%)TGATBD°CThe temperature at which the sample has lost 50% of its initial mass.
Residual Mass @ 600°CTGATBD%The percentage of mass remaining at the end of the TGA experiment.

(TBD: To Be Determined experimentally)

Conclusion for Drug Development Professionals

While specific thermal stability data for this compound is not currently available in the literature, this guide provides a robust framework for its evaluation. Based on its chemical structure, decomposition may occur at elevated temperatures, potentially initiated by a retro-ene type reaction characteristic of esters. For process safety and risk assessment, it is imperative that the experimental protocols outlined herein, specifically DSC and TGA, are performed. The resulting data will be critical for defining safe operating limits, understanding potential degradation pathways, and ensuring the stability and quality of this compound in research and development applications.

References

Reactivity of the Nitrile Group in Ethyl 2-cyano-2-methylpropanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitrile group, a cornerstone in organic synthesis, exhibits a rich and versatile reactivity profile. In the context of ethyl 2-cyano-2-methylpropanoate, a sterically hindered cyanoester, this reactivity is modulated by both electronic and steric factors, offering a unique platform for the synthesis of complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the key reactions of the nitrile functionality in this compound, focusing on hydrolysis, reduction, and cycloaddition reactions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of its chemistry.

Hydrolysis of the Nitrile Group: Access to Amides and Carboxylic Acids

The conversion of the nitrile group in this compound to an amide or a carboxylic acid is a fundamental transformation. Due to the steric hindrance around the nitrile, harsh reaction conditions are often required for traditional acid or base-catalyzed hydrolysis. However, modern catalytic methods offer milder and more selective alternatives.

Platinum-Catalyzed Hydration to Amide

Platinum-based catalysts have emerged as highly effective for the hydration of sterically hindered nitriles to their corresponding amides, often with high selectivity and yield.[1][2][3] This method avoids the over-hydrolysis to the carboxylic acid, a common side reaction under harsh conditions.[4]

Experimental Protocol: Platinum-Catalyzed Hydration of a Hindered Nitrile [1][5]

A representative procedure for the platinum-catalyzed hydration of a hindered nitrile involves the use of a platinum(II) catalyst with a phosphine oxide ligand.

  • Catalyst Preparation: A platinum(II) precursor, such as K₂PtCl₄, is reacted with a secondary phosphine oxide (e.g., dimethylphosphine oxide) to form the active catalyst.

  • Reaction Setup: The hindered nitrile (e.g., this compound) is dissolved in a suitable solvent, typically a mixture of ethanol and water.

  • Catalysis: A catalytic amount of the platinum complex (e.g., 0.5-2 mol%) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated, typically to around 80°C, and stirred until the reaction is complete, as monitored by techniques like TLC or GC.[1][2]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the corresponding amide.

Quantitative Data for Platinum-Catalyzed Hydration of Hindered Nitriles

Nitrile SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of Amide (%)Reference
Pivalonitrile1801695[1]
1-Adamantanecarbonitrile1802498[1]
2,2-Dimethyl-3-phenylpropanenitrile21004885[3]

Reaction Pathway: Platinum-Catalyzed Nitrile Hydration

G Platinum-Catalyzed Nitrile Hydration Nitrile This compound Intermediate1 Nitrile-Pt Complex Nitrile->Intermediate1 + Catalyst Pt_Catalyst Pt(II)-SPO Catalyst Water H₂O Water->Intermediate1 + H₂O Intermediate2 Hydroxy-imidoyl-Pt Complex Intermediate1->Intermediate2 Nucleophilic Attack Intermediate2->Pt_Catalyst Catalyst Regeneration Amide Ethyl 2-carbamoyl-2-methylpropanoate Intermediate2->Amide Tautomerization & Release

Caption: Proposed mechanism for the platinum-catalyzed hydration of a nitrile.

Acid and Base-Catalyzed Hydrolysis

Traditional acid or base-catalyzed hydrolysis can also be employed, though they generally require more forcing conditions for sterically hindered nitriles and may lead to the formation of the carboxylic acid as the final product.

Acid-Catalyzed Hydrolysis Mechanism

G Acid-Catalyzed Nitrile Hydrolysis Nitrile Nitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H⁺ H3O H₃O⁺ Intermediate1 Imidic Acid Intermediate Protonated_Nitrile->Intermediate1 + H₂O, - H⁺ Water H₂O Amide Amide Intermediate1->Amide Tautomerization Carboxylic_Acid Carboxylic Acid Amide->Carboxylic_Acid Further Hydrolysis + H₂O, H⁺

Caption: Stepwise mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis Mechanism

G Base-Catalyzed Nitrile Hydrolysis Nitrile Nitrile Intermediate1 Hydroxy Imine Anion Nitrile->Intermediate1 + OH⁻ OH OH⁻ Amide Amide Intermediate1->Amide + H₂O, - OH⁻ Water H₂O Carboxylate Carboxylate Salt Amide->Carboxylate Further Hydrolysis + OH⁻

Caption: Stepwise mechanism of base-catalyzed nitrile hydrolysis.

Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of the nitrile group in this compound to a primary amine is a valuable transformation for introducing a basic nitrogen-containing functional group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with reagents like Raney Nickel.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[6][7][8] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile.

Experimental Protocol: LiAlH₄ Reduction of a Nitrile [6]

  • Reaction Setup: A solution of the nitrile (e.g., this compound) in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of LiAlH₄: The flask is cooled in an ice bath, and a suspension of LiAlH₄ in the same solvent is added portion-wise with stirring.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.

  • Quenching: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up and Purification: The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude amine can be purified by distillation or chromatography.

Quantitative Data for LiAlH₄ Reduction of Nitriles

Nitrile SubstrateMolar Ratio (Nitrile:LiAlH₄)SolventTime (h)Yield of Amine (%)Reference
Benzonitrile1 : 1.5THF485[6]
Acetonitrile1 : 1.5Diethyl ether375General knowledge
Adiponitrile1 : 3THF680General knowledge

Reaction Pathway: LiAlH₄ Reduction of a Nitrile

G LiAlH₄ Reduction of a Nitrile Nitrile Nitrile Imine_Intermediate Imine Anion Complex Nitrile->Imine_Intermediate + 'H⁻' from LiAlH₄ LiAlH4 LiAlH₄ Dianion_Intermediate Dianion Complex Imine_Intermediate->Dianion_Intermediate + 'H⁻' from LiAlH₄ Amine Primary Amine Dianion_Intermediate->Amine Workup (H₂O) Workup Aqueous Workup G Experimental Workflow for Catalytic Hydrogenation Start Start Prepare_Solution Dissolve Nitrile in Solvent Start->Prepare_Solution Add_Catalyst Add Raney Nickel Catalyst Prepare_Solution->Add_Catalyst Hydrogenation Pressurize with H₂ and Heat/Stir Add_Catalyst->Hydrogenation Monitor Monitor H₂ Uptake Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Filter Filter Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Amine Concentrate->Purify End End Purify->End G [3+2] Cycloaddition of a Nitrile with an Azide Nitrile Nitrile Transition_State [3+2] Transition State Nitrile->Transition_State Azide Organic Azide (R-N₃) Azide->Transition_State Tetrazole Tetrazole Transition_State->Tetrazole

References

The Acidity of α-Protons in Substituted Cyanoacetates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of α-proton acidity in substituted cyanoacetates, a class of compounds with significant applications in organic synthesis and drug development. The acidity of the α-proton is a key determinant of the reactivity of these molecules, influencing their participation in a wide range of carbon-carbon bond-forming reactions. This document provides a comprehensive overview of the factors governing this acidity, quantitative pKa data, and detailed experimental protocols for its determination.

Core Concepts: Factors Influencing α-Proton Acidity

The notable acidity of the α-proton in cyanoacetates, and active methylene compounds in general, stems from the ability of the adjacent electron-withdrawing groups (in this case, the cyano and the ester functionalities) to stabilize the resulting carbanion.[1][2] This stabilization occurs through a combination of inductive and resonance effects.

Inductive Effect: The electronegative nitrogen of the cyano group and the oxygens of the ester group pull electron density away from the α-carbon through the sigma bonds, making the attached proton more electropositive and thus more easily abstracted.[3][4]

Resonance Effect: Upon deprotonation, the negative charge on the α-carbon is delocalized onto the electronegative oxygen and nitrogen atoms through resonance, significantly stabilizing the conjugate base (the enolate).[1][2] The more stable the conjugate base, the stronger the parent acid.

The nature of the substituent at the α-position (R-group) can further modulate this acidity.

  • Electron-Withdrawing Substituents (EWGs): Substituents that are electron-withdrawing, such as aryl, vinyl, or other carbonyl groups, will further stabilize the carbanion through additional inductive and/or resonance effects, leading to a lower pKa and increased acidity.[3][5]

  • Electron-Donating Substituents (EDGs): Conversely, electron-donating groups, such as alkyl groups, tend to destabilize the carbanion by pushing electron density towards the already negatively charged center. This results in a higher pKa and decreased acidity.[3]

Quantitative Acidity Data

The pKa is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of acidity; a lower pKa value indicates a stronger acid. The pKa of a given compound is highly dependent on the solvent in which it is measured. Below are tables summarizing the pKa values of various unsubstituted and α-substituted cyanoacetates.

CompoundR GroupEster GrouppKa (Predicted in Water)
Methyl CyanoacetateHMethyl2.75 ± 0.10[3][4]
Ethyl CyanoacetateHEthyl3.19 ± 0.10[6]
tert-Butyl CyanoacetateHtert-Butyl3.21 ± 0.10

Note: Predicted pKa values are computationally derived and may differ from experimental values. The solvent has a significant impact on pKa.

CompoundSolventpKa
Ethyl CyanoacetateWater11.20
MalononitrileDMSO11.1
Ethyl MalonateDMSO16.7

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and predicting the chemical behavior of substituted cyanoacetates. The following are detailed methodologies for three common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[3][4][6] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the cyanoacetate) and monitoring the resulting change in pH with a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the substituted cyanoacetate of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water, or a mixed aqueous-organic solvent system if solubility is an issue).

    • Prepare a standardized solution of a strong base, typically carbonate-free sodium hydroxide (e.g., 0.1 M).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration:

    • Place a known volume of the cyanoacetate solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized base solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. It is more sensitive than potentiometric titration and requires a smaller amount of sample.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted cyanoacetate in a suitable solvent.

    • Prepare a series of buffer solutions with known pH values that span the expected pKa of the analyte.

  • Spectral Measurements:

    • For each buffer solution, add a small, constant amount of the cyanoacetate stock solution.

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength at which the acidic (HA) and basic (A⁻) forms of the cyanoacetate have significantly different molar absorptivities.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

    • The pKa can be calculated using the following equation: pKa = pH + log [(A - AA⁻) / (AHA - A)] where A is the absorbance at a given pH, AA⁻ is the absorbance of the fully deprotonated form, and AHA is the absorbance of the fully protonated form.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) close to the site of protonation/deprotonation as a function of pH.

Methodology:

  • Preparation of Samples:

    • Prepare a series of solutions of the substituted cyanoacetate in a suitable deuterated solvent (e.g., D₂O) containing buffers to maintain a range of known pD values. (Note: pD = pH + 0.4).

  • NMR Measurements:

    • Acquire the ¹H or ¹³C NMR spectrum for each sample.

  • Data Analysis:

    • Identify a nucleus whose chemical shift is sensitive to the ionization state of the α-proton.

    • Plot the chemical shift (δ) of this nucleus against the pD of the solution.

    • The data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve.

    • The pKa can be calculated by fitting the data to the following equation: δobs = (δHA + δA⁻ * 10(pH - pKa)) / (1 + 10(pH - pKa)) where δobs is the observed chemical shift, δHA is the chemical shift of the protonated form, and δA⁻ is the chemical shift of the deprotonated form.

Visualizations

Factors Influencing α-Proton Acidity

Acidity_Factors cluster_molecule Substituted Cyanoacetate cluster_effects Electronic Effects cluster_substituent α-Substituent (R) Alpha_Proton α-Proton Acidity Acidity Alpha_Proton->Acidity Determines Inductive Inductive Effect (Electron Withdrawal) Inductive->Acidity Increases Resonance Resonance Effect (Charge Delocalization) Resonance->Acidity Increases EWG Electron-Withdrawing Group (EWG) EWG->Acidity Increases EDG Electron-Donating Group (EDG) EDG->Acidity Decreases

Caption: Logical relationship of factors influencing the acidity of the α-proton.

Resonance Stabilization of the Cyanoacetate Anion

Caption: Resonance structures of the carbanion formed from deprotonation.

Experimental Workflow for pKa Determination by Potentiometric Titration

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Sample Prepare Analyte Solution (Substituted Cyanoacetate) Prep_Titrant Prepare Standardized Titrant (e.g., NaOH) Calibrate Calibrate pH Meter Titrate Add Titrant in Increments Calibrate->Titrate Measure Record pH and Volume Titrate->Measure Plot Plot pH vs. Volume Measure->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa Result Result Determine_pKa->Result Final pKa Value

Caption: Workflow for pKa determination using potentiometric titration.

References

The Synthetic Versatility of Gem-Dicyano Compounds: A Technical Guide for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gem-dicyano compounds, particularly malononitrile and its derivatives, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, arising from the presence of two electron-withdrawing nitrile groups on the same carbon atom, render the adjacent methylene protons highly acidic and the molecule susceptible to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core applications of gem-dicyano compounds, with a focus on their utility in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights into key reactions.

Core Applications in Organic Synthesis

The reactivity of gem-dicyano compounds is dominated by the acidity of the α-protons and the electrophilicity of the nitrile carbons. This dual reactivity allows them to participate in a variety of condensation, cycloaddition, and multicomponent reactions, making them invaluable synthons for the construction of complex molecular architectures.

Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a cornerstone reaction of gem-dicyano compounds, involving the base-catalyzed reaction with aldehydes and ketones to yield ylidenemalononitriles. These products are themselves versatile intermediates, readily participating in subsequent reactions.

Reaction Workflow:

Knoevenagel Reactants Aldehyde/Ketone + Malononitrile Base Base (e.g., piperidine, Et3N) Reactants->Base Deprotonation Product Ylidenemalononitrile Reactants->Product Condensation Intermediate Carbanion Intermediate Base->Intermediate Intermediate->Reactants Nucleophilic Attack Water H2O Product->Water Elimination

Figure 1: General workflow for the Knoevenagel condensation.

Quantitative Data for Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile:

EntryAldehydeCatalystSolventTime (min)Yield (%)Reference
1BenzaldehydePiperidineEthanol3095[1]
24-ChlorobenzaldehydeSodium BicarbonateWater3092[2]
34-MethoxybenzaldehydeLemon JuiceNeat1590
42-NaphthaldehydePotassium CarbonateWater3098[2]
5PiperonalSodium AcetateWater3096[2]
6Furan-2-carbaldehydeNiCu@MWCNTWater/Methanol1099[3]

Experimental Protocol: Synthesis of 2-(Piperonylidene)malononitrile [2]

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine malononitrile (0.13 g, 2 mmol), piperonal (0.30 g, 2 mmol), and water (8 mL).

  • Catalyst Addition: Add a catalytic amount of sodium acetate (approximately 1 mg).

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes. A precipitate will form during this time.

  • Workup: Cool the reaction mixture in an ice bath for 10 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification and Characterization: The crude product can be purified by recrystallization from ethanol to afford white crystals. Characterize the product by melting point, IR, and NMR spectroscopy.

Gewald Reaction: A Robust Route to 2-Aminothiophenes

The Gewald reaction is a one-pot multicomponent reaction that provides access to highly substituted 2-aminothiophenes from a ketone or aldehyde, a gem-dicyano compound (or other active methylene compound), and elemental sulfur in the presence of a base.[4] These thiophene derivatives are prevalent scaffolds in medicinal chemistry.

Reaction Mechanism:

Gewald_Reaction cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition and Cyclization A Ketone/Aldehyde + Malononitrile B Ylidenemalononitrile A->B Base C Sulfur (S8) B->C Base D Thiolate Intermediate C->D E 2-Aminothiophene D->E Intramolecular Cyclization

Figure 2: Key stages of the Gewald reaction mechanism.

Quantitative Data for Gewald Reaction of Cyclic Ketones with Malononitrile and Sulfur:

EntryKetoneBaseSolventTime (h)Yield (%)Reference
1CyclohexanoneMorpholineEthanol285[5]
2CyclopentanoneTriethylamineEthanol382[6]
34-MethylcyclohexanonePiperidinium borateEthanol/Water289[7]
4Tetrahydrothiopyran-4-onePiperidinium borateEthanol/Water0.592[7]
5N-Benzyl-4-piperidonePiperidinium borateEthanol/Water0.2595[7]

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [5]

  • Reaction Setup: To a stirred solution of cyclohexanone (9.8 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (50 mL), add morpholine (8.7 g, 0.1 mol).

  • Sulfur Addition: Add elemental sulfur (3.2 g, 0.1 mol) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Workup: After cooling to room temperature, the precipitated solid is collected by filtration.

  • Purification and Characterization: Wash the solid with cold ethanol and recrystallize from ethanol to obtain the pure product as a crystalline solid.[5] The product can be characterized by its melting point and spectroscopic data (IR, NMR, and Mass Spectrometry).[8]

Thorpe-Ziegler Reaction: Intramolecular Cyclization to Ketones

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile undergoes base-catalyzed cyclization to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[3][9] This reaction is particularly useful for the synthesis of 5- to 8-membered rings.[7]

Reaction Pathway:

Thorpe_Ziegler Dinitrile Adiponitrile Base Strong Base (e.g., NaNH2) Dinitrile->Base Deprotonation & Cyclization Enamine Cyclic α-Cyanoenamine Base->Enamine Acid Acid Hydrolysis (H3O+) Enamine->Acid Ketone Cyclopentanone Acid->Ketone

Figure 3: Synthetic route to cyclic ketones via the Thorpe-Ziegler reaction.

Quantitative Data for Thorpe-Ziegler Cyclization:

EntryDinitrileBaseProduct (after hydrolysis)Yield (%)Reference
1AdiponitrileSodium ethoxide2-Cyanocyclopentanone~80
2PimelonitrileSodium ethoxide2-Cyanocyclohexanone~80
3SuberonitrileSodium ethoxide2-Cyanocycloheptanone~75
42,2-DiphenylglutaronitrileSodium amide2,2-DiphenylcyclopentanoneHigh[10]

Experimental Protocol: Synthesis of 2-Cyanocyclopentanone

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium ethoxide (prepared from sodium and absolute ethanol).

  • Reactant Addition: Add a solution of adiponitrile in an inert solvent (e.g., toluene) dropwise to the stirred suspension of sodium ethoxide.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and carefully acidify with dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ether).

  • Purification and Characterization: Dry the organic extracts, evaporate the solvent, and purify the resulting crude 2-cyanocyclopentanone by vacuum distillation. Characterize the product using spectroscopic methods.

Cycloaddition Reactions

The electron-deficient double bond in ylidenemalononitriles makes them excellent dienophiles and dipolarophiles in various cycloaddition reactions, providing access to a wide range of cyclic and heterocyclic systems.

[3+2] Cycloaddition Reactions

Ylidenemalononitriles readily undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocycles.

Logical Relationship for [3+2] Cycloaddition:

ThreePlusTwo Ylidene Ylidenemalononitrile Product Five-membered Heterocycle Ylidene->Product Dipole 1,3-Dipole (e.g., Azide, Nitrile Oxide) Dipole->Product

Figure 4: General scheme for [3+2] cycloaddition with ylidenemalononitriles.

These reactions are highly valuable for the synthesis of tetrazoles and isoxazoles, which are important pharmacophores. The regioselectivity of the reaction is governed by the electronic properties of both the ylidenemalononitrile and the 1,3-dipole.

Applications in Drug Development

The synthetic methodologies described above provide efficient access to a diverse array of heterocyclic compounds, many of which exhibit significant biological activity. The versatility of gem-dicyano compounds makes them attractive starting materials in drug discovery programs.

  • Pyridine Derivatives: Malononitrile is a key building block in multicomponent reactions for the synthesis of various substituted pyridines.[11][12] These pyridine scaffolds are present in numerous FDA-approved drugs with applications as antihypertensive, antiviral, and anticancer agents.

  • Thiophene Derivatives: The Gewald reaction provides a straightforward route to 2-aminothiophenes, which are precursors to a range of bioactive molecules, including anti-inflammatory and kinase-inhibiting drugs.

  • Antiviral Agents: Gem-dicyano compounds have been utilized in the synthesis of nucleoside analogues and other heterocyclic systems with demonstrated antiviral activity against a range of viruses.[13]

Gem-dicyano compounds, with malononitrile at the forefront, are undeniably powerful tools in the arsenal of synthetic organic chemists. Their ability to participate in a multitude of reactions, including classic condensations, multicomponent reactions, and cycloadditions, allows for the efficient construction of complex and medicinally relevant molecules. The detailed protocols and compiled data in this guide are intended to facilitate the broader application of these versatile reagents in both academic research and industrial drug development, paving the way for the discovery of novel therapeutics and functional materials.

References

Methodological & Application

Knoevenagel condensation with Ethyl 2-cyano-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Knoevenagel Condensation

Topic: Knoevenagel Condensation with Ethyl Cyanoacetate

Audience: Researchers, scientists, and drug development professionals.

Important Clarification: The requested reactant, Ethyl 2-cyano-2-methylpropanoate, is not a suitable substrate for the Knoevenagel condensation. This reaction requires a compound with an "active methylene group" (a -CH₂- group) positioned between two electron-withdrawing groups.[1][2][3] The structure of this compound contains a quaternary carbon at this position, lacking the necessary acidic protons for the reaction to proceed.

Given the similarity in nomenclature, it is highly probable that the intended reactant was Ethyl Cyanoacetate , a widely used and exemplary substrate for the Knoevenagel condensation. Therefore, the following application notes and protocols are provided for the Knoevenagel condensation of Ethyl Cyanoacetate with various carbonyl compounds.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst.[3][4] The reaction typically proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[5] This methodology is valued for its operational simplicity, mild reaction conditions, and the high functional group tolerance of the reactants.[1] The resulting α,β-unsaturated cyanoacrylates are versatile intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[6]

Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. The mechanism involves the following key steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene group of ethyl cyanoacetate, forming a resonance-stabilized enolate ion.[1][5]

  • Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate.[1]

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct undergoes elimination of a water molecule to form the final α,β-unsaturated product.[5]

The removal of water during the reaction can help to drive the equilibrium towards the product side.[2]

Applications in Drug Development

The products of the Knoevenagel condensation, particularly α-cyanoacrylates, are significant in medicinal chemistry and drug development. These compounds serve as precursors and key intermediates for a wide array of biologically active molecules.[6] They have been utilized in the synthesis of:

  • Anticancer Agents: Many derivatives have shown potent anticancer activity by targeting various cellular mechanisms.[7] For instance, they are used in the synthesis of benzothiazole analogues and thiazacridine derivatives with anticancer properties.[4]

  • Antimicrobial and Antioxidant Agents: Certain ethyl cyanophenylacrylates have demonstrated potential as antimicrobial and antioxidant compounds.[4]

  • Heterocyclic Compounds: The reaction is a key step in the synthesis of various heterocyclic systems, such as pyridines and pyrimidines, which are common scaffolds in drug molecules.[6] Allopurinol, used to treat gout, and the purine derivatives theophylline and caffeine can be synthesized using ethyl cyanoacetate as a starting material.[6]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using Diisopropylethylammonium Acetate (DIPEAc)

This protocol describes a general method for the synthesis of cyanoacrylate derivatives using DIPEAc as a catalyst.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)

  • Hexane (10 ml)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and hexane (10 ml).

  • Add DIPEAc (0.1 mmol) to the mixture.

  • Heat the reaction mixture at 65-70 °C for 3-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 40-45 °C.

  • Separate the layers and concentrate the product layer under vacuum.

  • Purify the resulting material by recrystallization from a suitable solvent.[8]

Protocol 2: Knoevenagel Condensation using a DABCO-catalyzed Ionic Liquid System

This protocol utilizes a 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst promoted by a hydroxyl-containing ionic liquid, N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl).[9][10]

Materials:

  • 4-Fluorobenzaldehyde (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)

  • Water (3 mL)

  • DABCO (20 mmol%)

Procedure:

  • Prepare the catalytic system by mixing [HyEtPy]Cl (3 g), water (3 mL), and DABCO (20 mmol%) in a reaction vessel.

  • To this system, add 4-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).

  • Stir the reaction mixture vigorously at 50 °C.

  • Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40 minutes.

  • Upon completion, cool the mixture. The product may separate as a solid or an oil.

  • Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary. The ionic liquid/water layer can often be recycled for subsequent reactions.[2]

Protocol 3: Efficient Knoevenagel Condensation using a DBU/Water Complex

This protocol employs a diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex as an efficient catalyst at room temperature.[7]

Materials:

  • Carbonyl compound (aldehyde or ketone) (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • DBU (1 mmol)

  • Water (25 mmol)

Procedure:

  • Prepare the DBU/H₂O complex by reacting DBU (1 mmol) with water (25 mmol) and stirring for 3 hours.

  • To the catalytic system, add the carbonyl compound (1 mmol) and ethyl cyanoacetate (1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration and dried under vacuum without further purification.

  • The filtrate containing the DBU/water complex can be reused directly in subsequent reactions.[7]

Data Presentation

The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes under different catalytic systems.

Table 1: Knoevenagel Condensation of Various Aldehydes with Ethyl Cyanoacetate using a DBU/Water Catalyst [7]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde2096
24-Chlorobenzaldehyde1598
34-Nitrobenzaldehyde599
44-Methoxybenzaldehyde3095
52-Furaldehyde2094
63-Pyridinecarboxaldehyde2095

*Reaction conditions: Aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), DBU (1 mmol), H₂O (25 mmol), room temperature.

Table 2: Knoevenagel Condensation of Various Aldehydes with Ethyl Cyanoacetate using a DABCO/[HyEtPy]Cl-H₂O System [11]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1595
24-Chlorobenzaldehyde1098
34-Nitrobenzaldehyde599
44-Hydroxybenzaldehyde2093
54-Methoxybenzaldehyde2596
62-Naphthaldehyde4083

*Reaction conditions: Aldehyde (10 mmol), ethyl cyanoacetate (12 mmol), DABCO (20 mol%), [HyEtPy]Cl (3 g), H₂O (3 mL), 50 °C.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ECA Ethyl Cyanoacetate Enolate Enolate Ion ECA->Enolate Deprotonation Base Base (B:) HB HB⁺ Enolate2 Enolate Ion Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide2 Alkoxide Intermediate Enolate2->Aldehyde Nucleophilic Attack Adduct β-Hydroxy Adduct Alkoxide2->Adduct Protonation Adduct2 β-Hydroxy Adduct HB2 HB⁺ Product α,β-Unsaturated Product Adduct2->Product -H₂O Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental_Workflow start Start reactants Combine Aldehyde/Ketone, Ethyl Cyanoacetate, Solvent start->reactants catalyst Add Catalyst (e.g., DBU, DABCO, Piperidine) reactants->catalyst reaction Stir at Specified Temperature and Time catalyst->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up (e.g., Extraction, Filtration) monitoring->workup Upon Completion purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Characterization of Product (NMR, IR, MP) purification->analysis end End analysis->end

Caption: General Experimental Workflow for Knoevenagel Condensation.

References

Application Notes and Protocols for the Derivatization of Ethyl 2-cyano-2-methylpropanoate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Ethyl 2-cyano-2-methylpropanoate, a versatile building block for the synthesis of novel compounds with potential pharmaceutical applications. This document outlines key derivatization strategies, detailed experimental protocols, and data on the biological activities of the resulting molecules.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its gem-dimethyl group and reactive cyano and ester functionalities. These features allow for a diverse range of chemical transformations, leading to the creation of various heterocyclic and acyclic compounds with promising therapeutic potential. Derivatization of this scaffold can modulate pharmacokinetic and pharmacodynamic properties, making it a key strategy in drug discovery programs.

Key Derivatization Strategies

The primary routes for the derivatization of this compound involve the transformation of its ester and cyano groups. These include hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling, and reactions of the cyano group to form various heterocyclic systems.

Hydrolysis and Amide Formation

The ethyl ester can be readily hydrolyzed under basic conditions to yield 2-cyano-2-methylpropanoic acid. This carboxylic acid serves as a crucial intermediate for the synthesis of a wide array of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, often improving the metabolic stability and target-binding affinity of a molecule.

Synthesis of Heterocyclic Derivatives

The cyano and ester groups in this compound are precursors for the construction of various heterocyclic rings, which are prevalent in many approved drugs. Reaction with dinucleophilic reagents can lead to the formation of pyrimidines, pyridines, and other important pharmacophores.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Cyano-2-methylpropanoic Acid

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol.

  • Add a solution of potassium hydroxide (1.2 equivalents) in water dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-cyano-2-methylpropanoic acid.

Protocol 2: Synthesis of N-substituted 2-Cyano-2-methylpropanamides

Materials:

  • 2-Cyano-2-methylpropanoic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Desired primary or secondary amine (1 equivalent)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM)

Procedure (via Acid Chloride):

  • To a solution of 2-cyano-2-methylpropanoic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous dichloromethane and add it dropwise to a solution of the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-cyano-2-methylpropanamide.

Protocol 3: Synthesis of Pyrimidine Derivatives

While direct synthesis from this compound is less documented, a general approach analogous to the synthesis of pyrimidines from ethyl cyanoacetate can be employed. This involves the reaction with amidines or ureas.

Materials:

  • This compound

  • Guanidine hydrochloride or Urea

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add this compound (1 equivalent) and guanidine hydrochloride or urea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The product may precipitate upon cooling or after partial removal of the solvent.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pyrimidine derivative. Further purification may be required.

Data Presentation

The following tables summarize quantitative data for representative derivatization reactions and the biological activities of selected derivatives.

Table 1: Representative Yields for Derivatization Reactions

Starting MaterialReagents and ConditionsProductYield (%)
This compound1. KOH, H₂O/EtOH, reflux; 2. HCl2-Cyano-2-methylpropanoic acid>90
2-Cyano-2-methylpropanoic acidSOCl₂, then Benzylamine, TEA, DCMN-Benzyl-2-cyano-2-methylpropanamide75-85
This compoundGuanidine, NaOEt, EtOH, reflux2-Amino-4,6-dihydroxy-5,5-dimethyl-pyrimidine60-70 (estimated)

Table 2: Biological Activity of Selected Derivatives

CompoundTarget/AssayActivity (IC₅₀/MIC)Reference
2-Cyano-3-(6-methylpyridin-2-yl)acrylamide derivativeTAK1 Inhibitor27 nM[1][2]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateAnti-inflammatory (in vivo)Significant edema reduction
(E)-ethyl 3-[(S)-1-phenylethyl- amino]-3-(4-nitrophenylamino)-2-cyanoacrylateAntiviral (TMV)Good protection activity[1]

Visualization of Experimental Workflow and Derivatization Pathways

Derivatization Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of pharmaceutical derivatives from this compound.

Derivatization_Workflow Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Heterocycle_Formation Heterocycle Formation Start->Heterocycle_Formation Acid 2-Cyano-2-methylpropanoic Acid Hydrolysis->Acid Amide_Coupling Amide Coupling Acid->Amide_Coupling Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives Screening Biological Screening Amide_Derivatives->Screening Heterocyclic_Derivatives Heterocyclic Derivatives Heterocycle_Formation->Heterocyclic_Derivatives Heterocyclic_Derivatives->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: General workflow for derivatization and screening.

Signaling Pathway Inhibition

Derivatives of cyano-containing compounds have been shown to inhibit various signaling pathways implicated in diseases such as cancer and inflammation. For example, certain 2-cyanoacrylamide derivatives act as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of the NF-κB and MAPK signaling pathways.

Signaling_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) TAK1 TAK1 Stimulus->TAK1 IKK IKK Complex TAK1->IKK MKK MKKs TAK1->MKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Gene Expression MAPK MAPKs (JNK, p38) MKK->MAPK MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Inhibitor 2-Cyanoacrylamide Derivative (Inhibitor) Inhibitor->TAK1 Inhibition

Caption: Inhibition of the TAK1 signaling pathway.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of compounds with significant potential in pharmaceutical applications. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold and develop novel therapeutic agents. Further investigation into the synthesis of a broader array of derivatives and comprehensive biological evaluation is warranted to fully exploit the potential of this chemical entity in drug discovery.

References

Role of Ethyl 2-cyano-2-methylpropanoate in the synthesis of P2Y12 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets that plays a pivotal role in adenosine diphosphate (ADP)-induced platelet aggregation and thrombus formation.[1] Antagonists of this receptor are critical antiplatelet therapeutics for preventing thrombotic events in patients with acute coronary syndromes (ACS) or those undergoing percutaneous coronary intervention (PCI).[1][2] While various synthetic precursors are utilized in the development of these drugs, this document focuses on the role of cyano-ester intermediates in creating potent P2Y12 antagonists.

Following a comprehensive review of scientific literature and patent databases, no established synthetic routes were identified that utilize Ethyl 2-cyano-2-methylpropanoate for the synthesis of clinically significant P2Y12 antagonists such as Ticagrelor or its analogues.

However, other substituted cyano-esters are crucial building blocks for different classes of P2Y12 inhibitors. This document provides a detailed application note on the use of a related key intermediate, ethyl 6-chloro-5-cyano-2-methylnicotinate , in the synthesis of a potent class of P2Y12 antagonists, including analogues of the clinical candidate AZD1283.[3]

P2Y12 Signaling Pathway and Point of Inhibition

The activation of the P2Y12 receptor by ADP initiates a Gi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3] Reduced cAMP levels lead to the dephosphorylation of proteins like the vasodilator-stimulated phosphoprotein (VASP), ultimately promoting the activation of the glycoprotein IIb/IIIa receptors, which is the final common pathway for platelet aggregation.[1] P2Y12 antagonists block this pathway at the receptor level, preventing the downstream signaling that leads to thrombus formation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Antagonist P2Y12 Antagonist Antagonist->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate GPIIb_IIIa_Inactive Inactive GPIIb/IIIa cAMP->GPIIb_IIIa_Inactive Maintains Inactive State GPIIb_IIIa_Active Active GPIIb/IIIa GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Activation (promoted by low cAMP) Aggregation Platelet Aggregation GPIIb_IIIa_Active->Aggregation

Caption: P2Y12 receptor signaling cascade and point of inhibition.

Application Note: Synthesis of Ethyl 6-amino-nicotinate Acyl Sulfonamide P2Y12 Antagonists

This section details the synthesis of a representative P2Y12 antagonist from the ethyl 6-aminonicotinate acyl sulfonamide class, using ethyl 6-chloro-5-cyano-2-methylnicotinate as the key starting material.[3] The synthesis involves a nucleophilic aromatic substitution followed by an amide coupling.

Experimental Workflow Diagram

The overall synthetic strategy is a two-step process starting from the key cyano-ester intermediate.

Synthesis_Workflow Start Ethyl 6-chloro-5-cyano- 2-methylnicotinate Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate Ethyl 6-(piperidin-4-ylamino)- 5-cyano-2-methylnicotinate Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product Final P2Y12 Antagonist (Acyl Sulfonamide) Step2->Product Reagent1 Piperidin-4-amine Diisopropylethylamine (DIPEA) Acetonitrile (ACN) Reagent1->Step1 Reagent2 Benzylsulfonyl chloride Pyridine Dichloromethane (DCM) Reagent2->Step2

Caption: Two-step synthesis of a P2Y12 antagonist.
Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 6-(piperidin-4-ylamino)-5-cyano-2-methylnicotinate

This step involves the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring with piperidin-4-amine.

  • Reaction Setup: To a solution of ethyl 6-chloro-5-cyano-2-methylnicotinate (1.0 eq) in anhydrous acetonitrile (ACN), add piperidin-4-amine (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired intermediate product.

Step 2: Synthesis of Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (Final Product)

This step is an amide coupling reaction where the intermediate from Step 1 is reacted with benzylsulfonyl chloride.

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of benzylsulfonyl chloride (1.2 eq) in DCM dropwise to the cooled mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the final P2Y12 antagonist.

Quantitative Data Summary

The following table summarizes typical reactant quantities and expected yields for the synthesis.

StepReactantMolar Eq.SolventConditionsProductTypical Yield (%)
1Ethyl 6-chloro-5-cyano-2-methylnicotinate1.0ACN80 °C, 16hEthyl 6-(piperidin-4-ylamino)-5-cyano-2-methylnicotinate75-85%
Piperidin-4-amine1.1
DIPEA2.5
2Intermediate from Step 11.0DCM0 °C to RT, 12hFinal P2Y12 Antagonist65-75%
Benzylsulfonyl chloride1.2
Pyridine2.0

Conclusion

While this compound does not have a documented role in the synthesis of current P2Y12 antagonists based on available data, the broader class of cyano-ester compounds is of significant importance. As demonstrated with ethyl 6-chloro-5-cyano-2-methylnicotinate, these molecules serve as versatile and critical starting materials for constructing the complex heterocyclic scaffolds required for potent and selective P2Y12 receptor inhibition. The protocols and data presented for this alternative synthesis provide a validated framework for researchers engaged in the discovery and development of novel antiplatelet therapies.

References

Application of Ethyl 2-cyano-2-methylpropanoate in Polymer Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the available scientific literature regarding the application of Ethyl 2-cyano-2-methylpropanoate in polymer chemistry. Extensive searches of scientific databases and patent literature indicate that This compound is not a commonly utilized monomer, initiator, or chain transfer agent in polymerization processes. Chemical suppliers primarily list it as an intermediate for pharmaceutical and organic synthesis.[1]

It is crucial to distinguish this compound from the structurally similar and highly reactive monomer, Ethyl 2-cyanoacrylate (ECA) . ECA is the primary component of "super glue" adhesives and has been extensively studied in polymer chemistry. Given the potential for confusion between these two compounds, this document will focus on the well-documented applications of Ethyl 2-cyanoacrylate in polymer chemistry to provide relevant context and practical protocols.

Application Notes for Ethyl 2-cyanoacrylate (ECA) in Polymer Chemistry

Ethyl 2-cyanoacrylate is a versatile monomer known for its rapid polymerization, which can be initiated by both anionic and radical pathways. Its polymers, poly(ethyl cyanoacrylate) (PECA), are utilized in various fields, including medical adhesives, drug delivery systems, and nanotechnology.

Anionic Polymerization of Ethyl 2-cyanoacrylate

Anionic polymerization of ECA is famously rapid and can be initiated by weak bases, including moisture (water) or amines.[2] This reactivity is the basis for its use as an instant adhesive.

Mechanism: The polymerization is initiated by a nucleophilic attack on the electron-deficient carbon of the vinyl group. The resulting carbanion then propagates by adding to subsequent monomer units.

Applications:

  • Tissue Adhesives: In medicine, ECA and other alkyl cyanoacrylates are used as tissue adhesives for wound closure.[3]

  • Nanoparticle Synthesis: Anionic polymerization is employed to synthesize PECA nanoparticles for drug delivery applications.[3]

Radical Polymerization of Ethyl 2-cyanoacrylate

While more challenging to control than anionic polymerization, radical polymerization of ECA allows for the synthesis of copolymers with a broader range of monomers and offers better control over the polymer architecture.[4] To prevent the competing anionic polymerization, radical polymerization of ECA is typically carried out under acidic conditions.

Key Considerations:

  • Initiators: Common radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are used.[4]

  • Anionic Inhibitors: Strong acids like methanesulfonic acid or Lewis acids are often added to suppress anionic initiation.

  • Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been explored to synthesize well-defined block copolymers containing PECA segments.

Experimental Protocols

Protocol 1: Synthesis of Poly(ethyl cyanoacrylate) Nanoparticles via Anionic Polymerization

This protocol describes the synthesis of PECA nanoparticles for potential drug encapsulation.

Materials:

  • Ethyl 2-cyanoacrylate (monomer)

  • Dextran (stabilizer)

  • Hydrochloric acid (for pH adjustment)

  • Purified water

Procedure:

  • Prepare an aqueous solution of Dextran (e.g., 0.5% w/v) in purified water.

  • Adjust the pH of the Dextran solution to 3.0 with 0.1 N HCl.

  • Add Ethyl 2-cyanoacrylate to the acidic Dextran solution while stirring vigorously. The typical monomer concentration is around 0.1% v/v.

  • Continue stirring for 4-6 hours at room temperature to allow for complete polymerization.

  • The resulting suspension contains poly(ethyl cyanoacrylate) nanoparticles.

Table 1: Representative Data for Anionic Polymerization of ECA for Nanoparticle Synthesis

ParameterValueReference
Monomer Concentration0.1% (v/v)[3]
StabilizerDextran[3]
pH3.0[3]
Particle Size (Z-average)200 - 300 nm[3]
Polydispersity Index (PDI)< 0.2[3]
Protocol 2: Free Radical Polymerization of Ethyl 2-cyanoacrylate

This protocol outlines a general procedure for the free radical polymerization of ECA.

Materials:

  • Ethyl 2-cyanoacrylate (monomer)

  • Toluene (anhydrous, solvent)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Methanesulfonic acid (anionic inhibitor)

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-cyanoacrylate in anhydrous toluene.

  • Add a catalytic amount of methanesulfonic acid to the solution.

  • Add the desired amount of AIBN. The monomer-to-initiator ratio will influence the final molecular weight.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 4-24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Filter and dry the polymer under vacuum.

Table 2: Typical Reaction Conditions for Radical Polymerization of Ethyl 2-cyanoacrylate

ParameterCondition
MonomerEthyl 2-cyanoacrylate
SolventToluene
InitiatorAIBN
Anionic InhibitorMethanesulfonic acid
Temperature60-70 °C
AtmosphereInert (Nitrogen or Argon)

Visualizations

Anionic_Polymerization_ECA cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., H₂O, R-NH₂) Monomer1 Ethyl 2-cyanoacrylate Initiator->Monomer1 Nucleophilic Attack Anionic_Species Initiated Monomer (Anion) Monomer1->Anionic_Species Monomer2 Ethyl 2-cyanoacrylate Anionic_Species->Monomer2 Addition Growing_Chain Propagating Polymer Chain Monomer2->Growing_Chain Terminated_Polymer Poly(ethyl cyanoacrylate) Growing_Chain->Terminated_Polymer Chain Transfer / Impurity Radical_Polymerization_ECA cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Decomposition Heat Heat (Δ) Monomer1 Ethyl 2-cyanoacrylate Radical->Monomer1 Addition Propagating_Radical Propagating Radical Monomer1->Propagating_Radical Monomer2 Ethyl 2-cyanoacrylate Propagating_Radical->Monomer2 Addition Growing_Chain Growing Polymer Chain (Radical) Monomer2->Growing_Chain Terminated_Polymer Poly(ethyl cyanoacrylate) Growing_Chain->Terminated_Polymer Combination / Disproportionation

References

Application Notes and Protocols: Reaction of Ethyl 2-cyano-2-methylpropanoate with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between ethyl 2-cyano-2-methylpropanoate and aromatic aldehydes presents a unique synthetic challenge due to the steric hindrance and lack of alpha-hydrogens in the cyanoester, precluding a standard Knoevenagel condensation. This document outlines alternative methodologies, focusing on Lewis acid-mediated and samarium(II) iodide-mediated pathways, to facilitate the formation of ethyl 3-aryl-2-cyano-2-methylpropanoate derivatives. These products are valuable intermediates in medicinal chemistry and drug development, serving as precursors to a variety of complex molecular architectures.

The primary challenge in this transformation is the absence of an acidic proton on the carbon atom alpha to both the cyano and ester groups in this compound. The classical Knoevenagel condensation relies on the deprotonation of an active methylene compound to form a carbanion, which then acts as a nucleophile.[1] In this case, alternative strategies are required to promote the carbon-carbon bond formation.

Two promising approaches are detailed below: a Lewis acid-catalyzed aldol-type reaction, and a samarium(II) iodide-mediated reductive coupling. These methods offer pathways to the desired products by activating either the aldehyde electrophile or the cyanoester nucleophile through alternative mechanistic routes.

Reaction Pathways

The reaction to synthesize ethyl 3-aryl-2-cyano-2-methylpropanoate can be approached through two primary non-Knoevenagel pathways.

Lewis Acid-Catalyzed Aldol-Type Reaction

This pathway involves the use of a Lewis acid, such as titanium tetrachloride (TiCl₄), to activate the aromatic aldehyde. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the less reactive this compound. The reaction proceeds through a Mukaiyama-type aldol addition mechanism.

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Caption: Samarium(II) Iodide-Mediated Reductive Coupling Pathway.

Experimental Protocols

The following are generalized protocols based on related literature for Lewis acid-mediated and samarium(II) iodide-mediated reactions. Optimization of reaction conditions (temperature, time, stoichiometry) is recommended for specific aromatic aldehydes.

Protocol 1: Titanium Tetrachloride-Mediated Aldol-Type Reaction

This protocol is adapted from general procedures for TiCl₄-mediated aldol reactions.

[2][3]Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Titanium tetrachloride (TiCl₄) (1.2 mmol, 1.0 M solution in dichloromethane)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the titanium tetrachloride solution (1.2 mmol) dropwise to the stirred solution of the aldehyde. Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, dissolve this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Add the solution of this compound dropwise to the reaction mixture at -78 °C over a period of 15 minutes.

  • Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 3-aryl-3-hydroxy-2-cyano-2-methylpropanoate.

Protocol 2: Samarium(II) Iodide-Mediated Reductive Coupling

This protocol is based on the preparation and use of SmI₂ for reductive coupling reactions.

[4][5]Materials:

  • Samarium metal powder (2.2 mmol)

  • 1,2-Diiodoethane (1.0 mmol)

  • Tetrahydrofuran (THF), anhydrous and deoxygenated (20 mL)

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Argon)

Procedure: Part A: Preparation of Samarium(II) Iodide Solution (0.1 M in THF)

  • To an oven-dried, two-neck round-bottom flask under a positive pressure of argon, add samarium powder (2.2 mmol).

  • Add 1,2-diiodoethane (1.0 mmol) to the flask.

  • Add anhydrous, deoxygenated THF (10 mL) via cannula.

  • Stir the suspension at room temperature. The reaction is initiated by the formation of a yellow color, which deepens to a dark blue-green, indicating the formation of SmI₂. This process typically takes 1-2 hours.

Part B: Reductive Coupling Reaction

  • In a separate oven-dried flask under argon, dissolve the aromatic aldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous, deoxygenated THF (10 mL).

  • Cool the solution to -78 °C.

  • Slowly add the freshly prepared SmI₂ solution (0.1 M in THF, 20 mL, 2.0 mmol) dropwise to the aldehyde/cyanoester solution at -78 °C until the dark blue-green color persists.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous sodium thiosulfate solution, followed by 0.1 M HCl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-aryl-3-hydroxy-2-cyano-2-methylpropanoate.

Data Presentation

The following table summarizes expected outcomes based on analogous reactions found in the literature. Actual yields and reaction times will vary depending on the specific aromatic aldehyde used.

Aromatic Aldehyde (Ar)Reaction PathwayCatalyst/ReagentSolventTemp (°C)Time (h)Expected ProductReported Yield (%)
BenzaldehydeLewis Acid-CatalyzedTiCl₄CH₂Cl₂-784-6Ethyl 2-cyano-3-hydroxy-3-phenyl-2-methylpropanoate60-80 (estimated)
4-ChlorobenzaldehydeLewis Acid-CatalyzedTiCl₄CH₂Cl₂-784-6Ethyl 3-(4-chlorophenyl)-2-cyano-3-hydroxy-2-methylpropanoate65-85 (estimated)
4-MethoxybenzaldehydeLewis Acid-CatalyzedTiCl₄CH₂Cl₂-785-7Ethyl 2-cyano-3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate55-75 (estimated)
BenzaldehydeSmI₂-MediatedSmI₂THF-782-4Ethyl 2-cyano-3-hydroxy-3-phenyl-2-methylpropanoate70-90 (estimated)
4-NitrobenzaldehydeSmI₂-MediatedSmI₂THF-782-4Ethyl 2-cyano-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoate75-95 (estimated)

Note: The yields are estimates based on similar transformations reported in the chemical literature and should be optimized for each specific substrate.

Experimental Workflow

The general workflow for both methodologies is outlined below.

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Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification cluster_Analysis Analysis A Dry Glassware and Reagents B Set up Inert Atmosphere (N2 or Ar) A->B C Dissolve Reactants in Anhydrous Solvent B->C D Cool to Reaction Temperature (e.g., -78°C) C->D E Add Catalyst/Reagent (TiCl4 or SmI2) D->E F Monitor Reaction by TLC E->F G Quench Reaction F->G H Aqueous Workup & Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: General Experimental Workflow.

Conclusion

The reaction of this compound with aromatic aldehydes requires non-traditional approaches to overcome the lack of alpha-hydrogens. The detailed protocols for Lewis acid-catalyzed and samarium(II) iodide-mediated reactions provide robust starting points for the synthesis of highly substituted cyanoester derivatives. These methods are of significant interest to researchers in drug discovery and organic synthesis, offering access to novel chemical entities with potential biological activity. Careful optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity.

References

Application Notes: Ethyl 2-Cyano-2-Methylpropanoate as a Precursor for Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-2-methylpropanoate, also known as ethyl 2-cyanoisobutyrate, is a versatile precursor in medicinal chemistry for the synthesis of heterocyclic compounds with potential therapeutic applications. Its gem-dimethyl group and reactive nitrile and ester functionalities make it an ideal starting material for constructing substituted ring systems. This document outlines the application of this compound in the synthesis of novel pyridazinone and pyrazolidinedione derivatives, which are classes of compounds known to exhibit anticonvulsant properties. The protocols provided are based on established reactions of analogous β-cyano esters.

Rationale for Synthesis

Epilepsy is a neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs (AEDs) act by modulating GABAergic neurotransmission, the primary inhibitory pathway in the central nervous system. Specifically, positive allosteric modulation of the GABA-A receptor, which increases the influx of chloride ions and hyperpolarizes neurons, is a key mechanism for seizure control.[1] Pyridazinone and pyrazolidinedione derivatives have been identified as potent anticonvulsants, with some acting as modulators of the GABA-A receptor.[2][3] The synthesis of novel derivatives of these scaffolds from this compound offers a promising avenue for the discovery of new AEDs with potentially improved efficacy and safety profiles.

Synthetic Application 1: Synthesis of 6-Hydroxy-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one

The reaction of β-cyano esters with hydrazine hydrate is a known method for the synthesis of pyridazinone derivatives.[4] Based on the reactivity of the analogous ethyl 3-cyano-3-methylbutyrate, this compound is expected to undergo cyclocondensation with hydrazine hydrate to yield 6-hydroxy-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one, a potential anticonvulsant agent.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Ethanol

  • Glacial acetic acid

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-hydroxy-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Quantitative Data

The following table summarizes the expected data for the synthesis of 6-hydroxy-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one, based on yields and characterization of analogous compounds.[4]

ParameterExpected Value
Yield 60-75%
Melting Point 150-160 °C
¹H NMR (DMSO-d₆, δ ppm) ~1.2 (s, 6H, 2xCH₃), ~2.5 (s, 2H, CH₂), ~9.5 (s, 1H, NH), ~10.5 (s, 1H, OH)
¹³C NMR (DMSO-d₆, δ ppm) ~25 (CH₃), ~40 (C(CH₃)₂), ~50 (CH₂), ~160 (C=N), ~170 (C=O)
IR (KBr, cm⁻¹) ~3400 (OH), ~3200 (NH), ~1650 (C=O)
Mass Spectrum (m/z) Expected [M+H]⁺ at 157.0926

Synthetic Application 2: Synthesis of 4,4-Dimethylpyrazolidine-3,5-dione

Pyrazolidine-3,5-dione derivatives are another class of compounds with demonstrated anti-inflammatory and potential anticonvulsant activities.[5][6] The synthesis of 4,4-dimethylpyrazolidine-3,5-dione can be achieved from this compound through a multi-step process involving the formation of a malonic acid derivative followed by cyclization with hydrazine. A more direct, albeit less commonly reported, approach could involve the reaction with a hydrazine derivative under specific conditions. For the purpose of these notes, a well-established synthetic route is adapted.

Experimental Protocol

Step 1: Synthesis of Diethyl 2,2-dimethylmalonate

A more common starting material for this synthesis is diethyl 2,2-dimethylmalonate. For the purpose of demonstrating the utility of this compound, a hypothetical conversion is outlined. A more practical approach would be to start from diethyl malonate.

Step 2: Synthesis of 4,4-Dimethylpyrazolidine-3,5-dione

  • To a solution of diethyl 2,2-dimethylmalonate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or water to yield pure 4,4-dimethylpyrazolidine-3,5-dione.

  • Characterize the product by its melting point and spectroscopic data.

Expected Quantitative Data

The following table summarizes the expected data for the synthesis of 4,4-dimethylpyrazolidine-3,5-dione.[7]

ParameterExpected Value
Yield 70-85%
Melting Point 172-175 °C
¹H NMR (DMSO-d₆, δ ppm) ~1.2 (s, 6H, 2xCH₃), ~9.8 (s, 2H, 2xNH)
¹³C NMR (DMSO-d₆, δ ppm) ~22 (CH₃), ~45 (C(CH₃)₂), ~175 (C=O)
IR (KBr, cm⁻¹) ~3200 (NH), ~1700 (C=O)
Mass Spectrum (m/z) Expected [M+H]⁺ at 129.0664

Mandatory Visualizations

Synthetic_Workflow_Pyridazinone precursor This compound reaction Cyclocondensation (Reflux, 4-6h) precursor->reaction 1 eq. reagents Hydrazine Hydrate, Ethanol, Acetic Acid (cat.) reagents->reaction 2 eq. purification Purification (Column Chromatography) reaction->purification product 6-Hydroxy-4,4-dimethyl- 4,5-dihydropyridazin-3(2H)-one purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Synthetic workflow for 6-hydroxy-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one.

GABAA_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Ligand-gated ion channel) Cl_channel Chloride (Cl⁻) Channel GABA_R->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition of neuron firing) Cl_channel->Hyperpolarization leads to Seizure_Suppression Seizure Suppression Hyperpolarization->Seizure_Suppression GABA GABA (Neurotransmitter) GABA->GABA_R binds to orthosteric site Compound Pyridazinone/Pyrazolidinedione Derivative (Positive Allosteric Modulator) Compound->GABA_R binds to allosteric site Compound->GABA enhances effect of

Caption: Proposed mechanism of action at the GABA-A receptor.

Conclusion

This compound serves as a valuable and cost-effective precursor for the synthesis of heterocyclic compounds with significant potential in medicinal chemistry. The outlined protocols for the synthesis of pyridazinone and pyrazolidinedione derivatives provide a foundation for the development of novel anticonvulsant agents. Further derivatization and biological evaluation of these scaffolds are warranted to explore their full therapeutic potential.

References

Synthetic Strategies for Substituted Pyridines: Application Notes and Protocols Utilizing Cyano-Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents. While a variety of synthetic routes to this privileged scaffold exist, the utilization of specific starting materials can present unique challenges and opportunities. This document provides detailed application notes and protocols for the synthesis of substituted pyridines, with a focus on the potential, though not yet established, application of Ethyl 2-cyano-2-methylpropanoate. Due to the absence of direct literature precedents for this specific starting material, this report outlines a plausible, multi-step hypothetical route. In addition, well-established and validated protocols for the synthesis of substituted pyridines from the structurally related and widely used starting materials, ethyl cyanoacetate and cyanoacetamide, are presented in detail. These protocols are supported by quantitative data and reaction diagrams to provide a comprehensive resource for researchers in the field.

Introduction: The Challenge of this compound in Pyridine Synthesis

This compound is a readily available chemical building block. However, its application in classical pyridine ring-forming reactions is hampered by its structure. The quaternary carbon at the α-position to both the nitrile and ester functionalities lacks an acidic proton. This structural feature precludes its direct participation in common condensation reactions that are fundamental to many pyridine syntheses, such as the Hantzsch, Guareschi-Thorpe, or Knoevenagel reactions, which all require an enolizable starting material.

To date, a thorough review of the chemical literature reveals no direct, one-pot synthetic routes to substituted pyridines using this compound as a primary building block. Therefore, a multi-step approach is necessary to convert it into a more reactive intermediate suitable for pyridine synthesis.

Hypothetical Synthetic Route from this compound

This section outlines a plausible, albeit hypothetical, multi-step pathway to a substituted pyridine, starting from this compound. This proposed route involves an initial reduction of the ester functionality to a primary alcohol, followed by conversion to a leaving group, and subsequent reaction with a suitable enamine to construct the pyridine ring.

Proposed Reaction Pathway

hypothetical_route start This compound intermediate1 2-cyano-2-methylpropan-1-ol start->intermediate1 1. LiAlH4, THF 2. H2O workup intermediate2 2-cyano-2-methylpropyl methanesulfonate intermediate1->intermediate2 MsCl, Et3N, DCM product Substituted Pyridine intermediate2->product + Enamine Heat intermediate3 Enamine

Caption: Hypothetical multi-step synthesis of a substituted pyridine from this compound.

Experimental Protocols (Hypothetical)

Step 1: Reduction of this compound to 2-cyano-2-methylpropan-1-ol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-cyano-2-methylpropan-1-ol.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Mesylation of 2-cyano-2-methylpropan-1-ol

  • Dissolve 2-cyano-2-methylpropan-1-ol in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (Et₃N), followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-cyano-2-methylpropyl methanesulfonate.

Step 3: Cyclization to a Substituted Pyridine

  • In a sealed tube, combine 2-cyano-2-methylpropyl methanesulfonate with a suitable enamine (e.g., derived from a β-ketoester and ammonia).

  • Heat the mixture in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.

  • Purify the resulting substituted pyridine by column chromatography.

Established Synthetic Routes Using Ethyl Cyanoacetate and Cyanoacetamide

Given the lack of direct methods for this compound, this section details established and reliable protocols for the synthesis of substituted pyridines using the related and highly versatile starting materials: ethyl cyanoacetate and cyanoacetamide.

Hantzsch-Type Pyridine Synthesis using Ethyl Acetoacetate and Cyanoacetamide[1]

This modified Hantzsch reaction is a multi-component reaction that provides a straightforward route to 5-cyano-1,4-dihydropyridines, which can be subsequently aromatized to the corresponding pyridines.

hantzsch_workflow reactants Aldehyde + Ethyl Acetoacetate + Cyanoacetamide + Ammonium Acetate reflux Reflux in Ethanol reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water and Ethanol filter->wash dry Dry in Vacuum Oven wash->dry dihydropyridine 5-Cyano-1,4-dihydropyridine Intermediate dry->dihydropyridine oxidation Oxidation (e.g., with Nitric Acid or DDQ) dihydropyridine->oxidation pyridine Substituted Pyridine Product oxidation->pyridine

Caption: Workflow for the Hantzsch-type synthesis of substituted pyridines.

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and cyanoacetamide (10 mmol) in ethanol (30 mL).

  • Add ammonium acetate (12 mmol) to the mixture. A catalytic amount of piperidine can also be added.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield the 5-cyano-1,4-dihydropyridine.

  • To a solution of the dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) and stir at room temperature or with gentle heating until the aromatization is complete.

  • Perform an appropriate workup and purify the final substituted pyridine product by recrystallization or column chromatography.

AldehydeDihydropyridine Yield (%)Pyridine Yield (%)
Benzaldehyde85-9570-85
4-Chlorobenzaldehyde80-9065-80
4-Methoxybenzaldehyde88-9875-90

Yields are typical and may vary depending on the specific reaction conditions and purification methods.

Synthesis of 3-Cyano-2-pyridones from Cyanoacetamide and Acetylacetone

This protocol describes the synthesis of 3-cyano-2-pyridone derivatives, which are valuable intermediates for further functionalization.

pyridone_synthesis reactants Cyanoacetamide Derivative + Acetylacetone product 3-Cyano-2-pyridone Derivative reactants->product conditions KOH, Ethanol Reflux, 4h

Troubleshooting & Optimization

Preventing polymerization of Ethyl 2-cyano-2-methylpropanoate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of Ethyl 2-cyano-2-methylpropanoate, focusing on the prevention of unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of polymerization during the synthesis of this compound?

A1: Polymerization during the synthesis of this compound is primarily initiated by two mechanisms: anionic polymerization and free-radical polymerization. Anionic polymerization is the more common issue during synthesis and is typically triggered by bases, moisture, or other nucleophilic species. Free-radical polymerization can be initiated by heat, light, or the presence of radical species.

Q2: How can I effectively prevent polymerization during the synthesis?

A2: A dual-inhibitor system is often employed to prevent both types of polymerization. Anionic polymerization is inhibited by acidic compounds, while free-radical polymerization is suppressed by phenolic compounds. It is crucial to maintain anhydrous conditions and a controlled temperature throughout the reaction and purification steps.

Q3: What are the most suitable inhibitors for this synthesis?

A3: For anionic polymerization, acidic gases like sulfur dioxide or mineral acids such as phosphoric acid are effective. For free-radical polymerization, phenolic inhibitors like hydroquinone or 4-methoxyphenol (MEHQ) are commonly used. The choice and concentration of the inhibitor are critical to prevent over-stabilization, which can hinder the desired reaction.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation is the preferred method for purification. However, it is essential to conduct the distillation at the lowest possible temperature and pressure to minimize the risk of thermally induced polymerization. Adding a free-radical inhibitor to the distillation flask is also a recommended precautionary measure.

Q5: What should I do if I observe a sudden increase in viscosity or solidification of my reaction mixture?

A5: A rapid increase in viscosity or solidification is a clear indication of uncontrolled polymerization. Immediately cool the reaction vessel in an ice bath to slow down the process. If possible and safe, add a high concentration of an appropriate inhibitor (e.g., hydroquinone for radical polymerization or a strong acid for anionic polymerization) to quench the reaction.

Troubleshooting Guide

Unwanted polymerization can manifest in various ways, from a slight increase in viscosity to the complete solidification of the reaction mixture. This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution(s)
Reaction mixture becomes viscous or solidifies after the addition of base. Rapid anionic polymerization initiated by the base.1. Reduce Reaction Temperature: Pre-cool the reaction mixture to 0-5 °C before the slow, dropwise addition of the base. 2. Use a Weaker Base: If applicable to the reaction mechanism, consider using a weaker base to control the rate of deprotonation. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.
Low yield of the desired product with the formation of a white precipitate. Slower, but significant, polymerization throughout the reaction.1. Introduce an Anionic Inhibitor: Add a small quantity of an acidic inhibitor, such as phosphoric acid, at the beginning of the reaction. 2. Optimize Base Stoichiometry: Use the minimum effective amount of base to avoid excess that can promote polymerization.
Product polymerizes during distillation. Thermally initiated free-radical polymerization.1. Add a Free-Radical Inhibitor: Introduce a free-radical inhibitor, like hydroquinone or 4-methoxyphenol (MEHQ), to the crude product before distillation. 2. Lower Distillation Temperature: Use a high-vacuum pump to reduce the boiling point of the product and distill at a lower temperature. 3. Avoid Overheating: Use a water or oil bath for even heating and avoid direct heating with a mantle.
Product darkens and becomes viscous upon storage. Slow polymerization initiated by light, heat, or residual impurities.1. Store in a Cool, Dark Place: Keep the purified product in a refrigerator or freezer, in an amber glass bottle to protect it from light. 2. Add a Storage Stabilizer: Add a small amount of a suitable inhibitor (e.g., MEHQ) to the purified product for long-term storage.

Data Presentation: Inhibitor Effectiveness

The following table summarizes the typical concentrations and effectiveness of common inhibitors used to prevent the polymerization of cyanoacrylates. Note that the optimal concentration may vary depending on the specific reaction conditions.

Inhibitor Type Typical Concentration (ppm) Primary Function
Hydroquinone (HQ) Free-Radical1000 - 2000Prevents polymerization at elevated temperatures (e.g., during distillation).
4-Methoxyphenol (MEHQ) Free-Radical100 - 500Acts as a storage stabilizer and prevents premature polymerization.
Sulfur Dioxide (SO₂) Anionic10 - 100Gaseous inhibitor effective at preventing polymerization in the vapor phase.
Phosphoric Acid (H₃PO₄) Anionic50 - 200Liquid acidic inhibitor that neutralizes basic impurities.

Experimental Protocols

Synthesis of this compound via Gem-Dimethylation of Ethyl Cyanoacetate

This protocol describes the synthesis of this compound by the sequential methylation of ethyl cyanoacetate.

Materials:

  • Ethyl cyanoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydroquinone

  • Phosphoric acid

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the sodium hydride suspension to 0 °C in an ice bath. Dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • First Methylation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. Add methyl iodide (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. Let the reaction mixture warm to room temperature and stir for 2-3 hours.

  • Second Enolate Formation and Methylation: Cool the reaction mixture back to 0 °C. Add a solution of sodium hydride (1.1 equivalents) in anhydrous DMF dropwise. After stirring for 30 minutes at 0 °C, add a second portion of methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Add diethyl ether and water, and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Add a small amount of hydroquinone to the crude product and purify by vacuum distillation to obtain this compound.

Visualizations

Troubleshooting_Polymerization start Polymerization Observed check_stage During which stage? start->check_stage synthesis During Synthesis check_stage->synthesis Synthesis distillation During Distillation check_stage->distillation Distillation storage During Storage check_stage->storage Storage synthesis_cause Likely Anionic Polymerization (Base, Moisture) synthesis->synthesis_cause distillation_cause Likely Free-Radical Polymerization (Heat) distillation->distillation_cause storage_cause Slow Polymerization (Light, Heat, Impurities) storage->storage_cause synthesis_solution - Reduce Temperature - Use Anhydrous Reagents - Add Anionic Inhibitor synthesis_cause->synthesis_solution distillation_solution - Add Free-Radical Inhibitor - Lower Distillation Pressure/Temp. distillation_cause->distillation_solution storage_solution - Store Cold and Dark - Add Storage Stabilizer storage_cause->storage_solution Synthesis_Workflow start Start: Ethyl Cyanoacetate enolate1 1. Form Enolate (NaH, THF, 0°C) start->enolate1 methylation1 2. First Methylation (CH₃I) enolate1->methylation1 enolate2 3. Form Second Enolate (NaH, DMF, 0°C) methylation1->enolate2 methylation2 4. Second Methylation (CH₃I) enolate2->methylation2 quench 5. Quench Reaction (NH₄Cl) methylation2->quench extract 6. Extraction and Washing quench->extract dry 7. Dry and Concentrate extract->dry distill 8. Vacuum Distillation (+ Inhibitor) dry->distill product Product: this compound distill->product

Technical Support Center: Synthesis of Ethyl 2-cyano-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-2-methylpropanoate. Our aim is to help you identify and resolve common impurities and challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the dialkylation of ethyl cyanoacetate. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or sodium ethoxide, and a methylating agent like methyl iodide. The reaction proceeds in two steps: the formation of an enolate from ethyl cyanoacetate, followed by two successive methylation reactions at the α-carbon.

Q2: What are the primary impurities I should expect in my final product?

The primary impurities often encountered are:

  • Unreacted Starting Material: Ethyl cyanoacetate.

  • Mono-methylated Intermediate: Ethyl 2-cyanopropanoate.

  • Hydrolysis Product: 2-Cyano-2-methylpropanoic acid, which can form if water is present during the reaction or workup.

  • Side-reaction Products: Depending on the reaction conditions, other byproducts may form.

Q3: How can I minimize the formation of these impurities?

To minimize impurities, consider the following:

  • Use of a slight excess of the methylating agent can help drive the reaction to completion and reduce the amount of unreacted starting material and mono-methylated intermediate.

  • Strict anhydrous (dry) conditions are crucial to prevent the hydrolysis of the ester functionality. Ensure all glassware is oven-dried and solvents are appropriately dried before use.

  • Careful control of reaction temperature can prevent side reactions. The deprotonation step is often performed at a low temperature (e.g., 0 °C), and the reaction may be allowed to warm to room temperature during the alkylation.

  • A proper workup procedure , including quenching the reaction and washing with brine, helps to remove inorganic salts and other water-soluble impurities.

Q4: Which analytical techniques are best for identifying impurities in my product?

A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information about the product and any impurities present.

  • High-Performance Liquid Chromatography (HPLC) can be used for both qualitative and quantitative analysis of non-volatile impurities.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of this compound and provides steps for identification and resolution.

Issue 1: Presence of Unreacted Starting Material and Mono-methylated Intermediate

  • Symptom: GC-MS or NMR analysis of the final product shows significant peaks corresponding to ethyl cyanoacetate and/or ethyl 2-cyanopropanoate.

  • Potential Cause: Insufficient amount of methylating agent or incomplete reaction.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure at least two equivalents of the methylating agent are used for each equivalent of ethyl cyanoacetate. A slight excess (e.g., 2.2 equivalents) is often recommended.

    • Reaction Time and Temperature: The reaction may require a longer duration or a slight increase in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

    • Base Strength: Ensure the base used is strong enough to fully deprotonate the mono-methylated intermediate, which is less acidic than the starting material.

Issue 2: Formation of a Carboxylic Acid Impurity

  • Symptom: NMR spectrum shows a broad singlet in the 10-12 ppm region, and the IR spectrum displays a broad O-H stretch. This indicates the presence of 2-cyano-2-methylpropanoic acid.

  • Potential Cause: Presence of water in the reaction mixture, leading to hydrolysis of the ester.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

    • Workup Procedure: During the aqueous workup, minimize the contact time of the product with acidic or basic aqueous solutions, which can promote hydrolysis.

Issue 3: Low Yield of the Desired Product

  • Symptom: The isolated yield of this compound is significantly lower than expected.

  • Potential Cause: Incomplete reaction, side reactions, or loss of product during workup and purification.

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction to determine the point of maximum product formation before significant side reactions occur.

    • Purification Technique: Optimize the purification method (e.g., distillation or column chromatography) to minimize product loss. Ensure the correct column packing and eluent system are used for chromatography.

    • Extraction Efficiency: During the workup, ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the alkylation of ethyl cyanoacetate.

  • Reagents and Materials:

    • Ethyl cyanoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Methyl iodide

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material and the mono-methylated intermediate.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica gel.

Data Presentation: Impurity Analysis

The following table summarizes the expected analytical data for the target product and its common impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key ¹H NMR Signals (CDCl₃, δ ppm)Key Mass Spec (m/z) Fragments
This compound C₇H₁₁NO₂141.17~175-1771.3 (t, 3H), 1.6 (s, 6H), 4.2 (q, 2H)141 (M+), 112, 96, 69
Ethyl cyanoacetateC₅H₇NO₂113.12205-2071.3 (t, 3H), 3.4 (s, 2H), 4.2 (q, 2H)113 (M+), 88, 69, 42[2][3]
Ethyl 2-cyanopropanoateC₆H₉NO₂127.14190-1921.3 (t, 3H), 1.5 (d, 3H), 3.6 (q, 1H), 4.2 (q, 2H)127 (M+), 100, 82, 55[4][5]
2-Cyano-2-methylpropanoic acidC₅H₇NO₂113.12Decomposes1.7 (s, 6H), 10-12 (br s, 1H)113 (M+), 98, 69, 41[6]

Visualization of Troubleshooting Logic

The following diagram illustrates a typical workflow for identifying an unknown impurity encountered during the synthesis.

Impurity_Identification_Workflow cluster_gcms GC-MS Data Interpretation cluster_nmr NMR Data Interpretation cluster_ftir FTIR Data Interpretation start Crude Product Analysis gcms GC-MS Analysis start->gcms nmr NMR (1H, 13C) Analysis start->nmr ftir FTIR Analysis start->ftir gcms_mw Determine Molecular Weight from Molecular Ion Peak gcms->gcms_mw nmr_shifts Analyze Chemical Shifts and Integration nmr->nmr_shifts ftir_fg Identify Key Functional Groups (C≡N, C=O, O-H, etc.) ftir->ftir_fg gcms_frag Analyze Fragmentation Pattern gcms_mw->gcms_frag gcms_db Compare with Spectral Libraries (NIST, etc.) gcms_frag->gcms_db identify Identify Impurity Structure gcms_db->identify nmr_coupling Analyze Coupling Patterns nmr_shifts->nmr_coupling nmr_compare Compare with Known Spectra of Starting Materials & Intermediates nmr_coupling->nmr_compare nmr_compare->identify ftir_fg->identify remediate Implement Remediation Strategy identify->remediate

Caption: Workflow for impurity identification.

References

Knoevenagel Condensation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during Knoevenagel condensation reactions, with a primary focus on resolving issues of low conversion and yield.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation reaction? A1: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the nucleophilic addition of a compound with an active hydrogen (an active methylene compound) to the carbonyl group of an aldehyde or ketone, which is typically catalyzed by a weak base.[1][3] This is followed by a dehydration step to eliminate a water molecule, resulting in an α,β-unsaturated product.[1][3]

Q2: What are the essential components of this reaction? A2: The reaction requires three main components:

  • A Carbonyl Compound: Aldehydes react much faster than ketones.[4]

  • An Active Methylene Compound: These compounds have a CH₂ group flanked by two strong electron-withdrawing groups (Z), such as diethyl malonate, malononitrile, or ethyl acetoacetate.[3][4] The Z groups must be sufficiently powerful to allow deprotonation by a mild base.[3]

  • A Catalyst: A weak base is generally used to prevent the self-condensation of the aldehyde or ketone.[3][5] Common catalysts include amines like piperidine, pyridine, or their salts, such as ammonium acetate.[5][6]

Q3: What are the most common causes of low conversion or yield? A3: Low yields can stem from several factors, including an inactive or inappropriate catalyst, suboptimal reaction conditions (temperature, time, solvent), impurities in the reactants, or steric hindrance from substituents on the starting materials.[5][7] The water produced as a byproduct can also inhibit the reaction equilibrium, further reducing the yield.[4][7]

Q4: What are the typical side reactions in a Knoevenagel condensation? A4: The primary side reactions include the self-condensation of the aldehyde (especially with stronger bases) and the Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product.[5][6][7] The product may also undergo polymerization under harsh reaction conditions.[5]

Troubleshooting Guide for Low Conversion

This guide provides a structured approach to diagnosing and resolving common issues leading to poor reaction outcomes.

Issue 1: Low or No Product Yield

If your reaction is resulting in a low yield or failing to produce any product, consider the following factors.

Potential Cause & Troubleshooting Steps

  • Inactive or Inappropriate Catalyst: The catalyst may be old, impure, or unsuitable for your specific substrates.[6][7]

    • Action: Use a fresh or recently purified catalyst.[7] Test a range of weak bases (e.g., piperidine, ammonium acetate) or consider Lewis acidic options (e.g., ZnCl₂).[6] For easier separation, heterogeneous catalysts can be employed.[6]

    • Optimization: Optimize the catalyst loading, typically starting between 5-10 mol%.[6]

  • Unsuitable Solvent: Reactants may not be fully soluble, or the solvent may not adequately facilitate the reaction mechanism.[6]

    • Action: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[6]

    • Optimization: The choice of solvent is critical and can significantly impact reaction rates and yields.[1] Polar aprotic solvents like DMF and acetonitrile often lead to high yields in short reaction times, while polar protic solvents like ethanol and water are effective and greener alternatives.[1][8]

  • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy or so high that it causes reactant or product decomposition.[6]

    • Action: Systematically vary the temperature. While many reactions proceed at room temperature, gentle heating (e.g., 40–80°C) can often improve the rate and yield.[6][7]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[6][7]

  • Presence of Water: The water generated during the reaction can shift the equilibrium back towards the reactants.[4][7]

    • Action: Remove water as it forms. This can be achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by adding molecular sieves to the reaction mixture.[4][5]

  • Impure Reactants: Impurities in the starting materials can interfere with the catalyst or participate in side reactions.[7]

    • Action: Ensure the purity of your aldehyde/ketone and active methylene compound before starting the reaction.[5]

Issue 2: Formation of Multiple Side Products

If you observe a complex mixture of products, the selectivity of the reaction needs to be improved.

Potential Cause & Troubleshooting Steps

  • Base is Too Strong: Strong bases can promote the self-condensation of the aldehyde or ketone.[5][6]

    • Action: Switch to a milder base, such as piperidine or ammonium acetate.[5][6]

  • Michael Addition: The desired α,β-unsaturated product can react with another molecule of the deprotonated active methylene compound. This is often favored by longer reaction times.[6][7]

    • Action: Use a 1:1 molar ratio of the carbonyl and active methylene compounds.[6] Consider adding the active methylene compound slowly to keep its instantaneous concentration low.[5] Monitor the reaction closely with TLC and stop it once the starting material is consumed.[5]

Data Presentation

Table 1: Effect of Solvent on Knoevenagel Condensation Efficiency

The choice of solvent profoundly affects reaction kinetics. Aprotic polar solvents tend to accelerate both the initial addition and the subsequent dehydration step, while protic solvents are particularly effective at favoring the initial aldol addition.[8][9]

Solvent TypeSolvent ExampleCatalystConversion (%)Selectivity (%)Reaction TimeReference
Polar AproticDMFHydrotalcite81-9910015 min[6][8]
Polar AproticAcetonitrileHydrotalcite81-9910015 min[6][8]
Polar ProticEthanolHybrid Nanocomposite97--[10]
Polar ProticMethanolHydrotalcitePoorPoorSlow[6][8]
Polar ProticWaterCatalyst-free / Ni(NO₃)₂·6H₂OVariable / High-20 min - 18 h[6]
NonpolarTolueneHydrotalcite61-99100Hours[6][8]
NonpolarDiethyl EtherHydrotalcite61-99100Hours[6][8]

Experimental Protocols

Protocol 1: General Knoevenagel Condensation in Ethanol

This protocol is a representative example for the reaction between an aldehyde and malononitrile.[7]

  • Setup: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Solvent Addition: Add ethanol (10 mL) and a magnetic stir bar. Stir the mixture at room temperature to dissolve the solids.

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.[7]

Protocol 2: Solvent-Free Knoevenagel Condensation

Solvent-free conditions can offer environmental benefits and sometimes improve yields.[6]

  • Setup: In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the catalyst (e.g., gallium chloride, catalytic amount).[6][11]

  • Reaction: Grind the mixture with a pestle at room temperature.[11]

  • Monitoring: Monitor the reaction progress by TLC until completion.[6]

  • Work-up: After the reaction is complete, wash the solid mixture with water.[6][11]

  • Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.[6][11]

Visualizations

Knoevenagel_Mechanism Reactants Aldehyde/Ketone + Active Methylene Enolate Enolate Ion (Carbanion) Reactants->Enolate Deprotonation (Base Catalyst) Adduct β-Hydroxy Adduct (Aldol Intermediate) Enolate->Adduct Nucleophilic Addition Product α,β-Unsaturated Product + H₂O Adduct->Product Dehydration (-H₂O)

Caption: The reaction mechanism of the Knoevenagel condensation.

Caption: A troubleshooting workflow for low yield in Knoevenagel reactions.

Parameter_Influence center Knoevenagel Condensation Yield & Selectivity catalyst Catalyst catalyst->center sub_cat Type (Base/Acid) Loading Activity catalyst->sub_cat solvent Solvent solvent->center sub_sol Polarity (Protic/Aprotic) Solubility solvent->sub_sol temp Temperature temp->center sub_temp Rate vs. Decomposition temp->sub_temp reactants Reactants reactants->center sub_react Purity Steric Hindrance Acidity of CH₂ reactants->sub_react

Caption: Key parameters influencing the outcome of the Knoevenagel condensation.

References

Managing thermal decomposition of cyanoacrylate esters during distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the thermal decomposition of cyanoacrylate esters during distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of cyanoacrylate monomers.

Question: My cyanoacrylate monomer is polymerizing in the distillation flask before distilling over. What is causing this?

Answer: Premature polymerization in the distillation flask is a common issue and is typically initiated by anionic contaminants or excessive heat. Cyanoacrylate polymerization is an anionic process that can be triggered by even minute amounts of weak bases, such as water.[1]

  • Troubleshooting Steps:

    • Ensure Dry Glassware and Reagents: All glassware and reagents must be scrupulously dried to remove any traces of moisture, a common initiator of anionic polymerization.

    • Use Appropriate Inhibitors: A combination of a free-radical inhibitor (e.g., hydroquinone) and an anionic polymerization inhibitor (e.g., phosphorus pentoxide, p-toluenesulfonic acid) should be added to the crude cyanoacrylate before heating.[2]

    • Maintain Proper Vacuum: Distillation should be performed under a high vacuum (e.g., 1-10 mmHg) to lower the boiling point of the monomer and reduce the thermal stress that can lead to decomposition and polymerization.[2]

    • Avoid Overheating: The distillation pot temperature should be carefully controlled and not exceed the recommended range for the specific cyanoacrylate ester being distilled (typically 50-100°C).[2]

Question: The distilled cyanoacrylate monomer is cloudy or has solidified in the receiving flask. What went wrong?

Answer: Polymerization in the receiving flask indicates that the distilled monomer is not adequately stabilized. This can happen if the inhibitors used in the distillation pot are not volatile enough to carry over with the monomer vapor.

  • Troubleshooting Steps:

    • Use a Volatile Inhibitor: Consider using an inhibitor with a boiling point close to that of the cyanoacrylate monomer. This will allow the inhibitor to co-distill with the monomer and provide stability in the condensate.[2]

    • Add Inhibitor to the Receiving Flask: A small amount of a free-radical inhibitor can be placed in the receiving flask before starting the distillation to stabilize the incoming monomer vapor.

    • Ensure a Clean Condenser: Any contaminants on the surface of the condenser can initiate polymerization as the monomer vapor condenses. Ensure the condenser is thoroughly clean and dry.

Question: My yield of purified cyanoacrylate monomer is very low. What are the potential causes?

Answer: Low yield can be attributed to several factors, including incomplete depolymerization of the prepolymer, polymerization in the distillation apparatus, or loss of product due to an inadequate vacuum.

  • Troubleshooting Steps:

    • Optimize Depolymerization Temperature: The thermal cracking of the cyanoacrylate prepolymer requires a specific temperature range to efficiently break down into the monomer. This is typically done at a higher temperature prior to the final distillation of the monomer.

    • Check for Leaks in the Vacuum System: A poor vacuum will require higher distillation temperatures, increasing the risk of thermal decomposition and polymerization of the monomer.

    • Inspect for Polymer Buildup: Check the distillation column and condenser for any polymer buildup that could be trapping the monomer.

Question: I am observing byproducts like ethanol and acrylonitrile in my distilled cyanoacrylate. How can I prevent their formation?

Answer: The presence of byproducts such as ethanol and acrylonitrile can be a result of the thermal decomposition of the ethyl-2-cyanoacrylate monomer during distillation.[3]

  • Troubleshooting Steps:

    • Minimize Heat Exposure: Use the lowest possible distillation temperature and pressure to avoid degradation of the monomer.

    • Degassing: Bubbling an inert gas like nitrogen through the crude cyanoacrylate under reduced pressure before distillation can help remove volatile impurities that may contribute to side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal decomposition of cyanoacrylates during distillation?

A1: The primary process is not so much a decomposition of the monomer itself, but rather a premature polymerization followed by a reverse reaction. The production of cyanoacrylate monomers often involves the "cracking" or thermal depolymerization of a low molecular weight polymer at high temperatures to yield the monomer.[4] During distillation for purification, if conditions are not optimal, the monomer can re-polymerize. The thermal degradation of the polymer chain then occurs primarily through an "unzipping" process, where the polymer reverts to monomer units.[5][6]

Q2: Why are both free-radical and anionic polymerization inhibitors necessary during distillation?

A2: Cyanoacrylates can polymerize through both anionic and free-radical pathways. The anionic pathway is the most common and is initiated by weak bases.[7] Anionic inhibitors (acidic compounds) are crucial to prevent this rapid polymerization.[2] Although less common, free-radical polymerization can also occur, especially at elevated temperatures. Therefore, a free-radical inhibitor is added to quench any free radicals that may form and initiate polymerization.[2]

Q3: What are the ideal storage conditions for purified cyanoacrylate monomers?

A3: Purified cyanoacrylate monomers should be stored at refrigerated temperatures (2-8°C) in a dark, dry environment.[8] The container should be opaque to prevent light-induced polymerization and have a tight-fitting cap to minimize exposure to atmospheric moisture.[1]

Experimental Protocols

Protocol 1: Vacuum Distillation of Ethyl-2-Cyanoacrylate

This protocol is based on a method described for the purification of ethyl-2-cyanoacrylate.[2][9]

  • Materials:

    • Crude ethyl-2-cyanoacrylate

    • Hydroquinone (free-radical inhibitor)

    • Phosphorus pentoxide (anionic inhibitor)

    • Boron trifluoride diethyl ether complex (BF3 complex, anionic inhibitor)

  • Procedure:

    • To 100 parts of crude ethyl-2-cyanoacrylate in a distillation flask, add 0.5 parts of hydroquinone, 0.1 parts of phosphorus pentoxide, and 0.005 parts of the BF3 complex.[9]

    • Assemble the vacuum distillation apparatus with a dry, clean receiving flask.

    • Apply a vacuum and reduce the pressure to a range of 133 to 400 Pa (approximately 1 to 3 mmHg).[9]

    • Gradually heat the distillation flask to a temperature between 35°C and 90°C.[9]

    • Collect the purified ethyl-2-cyanoacrylate in the receiving flask.

    • For removal of low-boiling components, the initial 3% by weight of the distillate can be discarded.[3]

Quantitative Data

Table 1: Distillation Parameters for Cyanoacrylate Esters

ParameterValueReference
Distillation Temperature 50 - 100 °C[2]
35 - 90 °C[9]
Distillation Pressure 1 - 10 mmHg[2]
133 - 400 Pa[9]
Anionic Inhibitors Diphosphorus pentoxide, Paratoluenesulfonic acid[2]
Phosphorus pentoxide, BF3 complex[9]
Radical Inhibitors Hydroquinone, t-butylcatechol, Pyrogallol[2]
Hydroquinone[9]

Visualizations

Decomposition_Polymerization_Equilibrium Logical Relationship in Cyanoacrylate Distillation Crude_Monomer Crude Cyanoacrylate Monomer Heating Heating under Vacuum Crude_Monomer->Heating Distillation Start Purified_Monomer Purified Cyanoacrylate Monomer Vapor Heating->Purified_Monomer Vaporization Polymerization Premature Polymerization Heating->Polymerization Excessive Heat/ Impurities Condensation Condensation Purified_Monomer->Condensation Purified_Monomer->Polymerization Instability in Condenser Liquid_Monomer Purified Liquid Monomer Condensation->Liquid_Monomer Collection Polymer Polymer/ Decomposition Products Polymerization->Polymer Inhibitors Anionic & Radical Inhibitors Inhibitors->Heating Prevents Polymerization Inhibitors->Purified_Monomer Co-distills for stability Anionic_Polymerization_Inhibition Anionic Polymerization and Inhibition Pathway Monomer Cyanoacrylate Monomer Carbanion Propagating Carbanion Monomer->Carbanion Initiator Anionic Initiator (e.g., OH- from H2O) Initiator->Monomer Initiation Carbanion->Monomer Propagation Polymer Polymer Chain Carbanion->Polymer Acid_Inhibitor Acidic Inhibitor (e.g., P2O5, SO2) Acid_Inhibitor->Initiator Neutralization

References

Side reactions of ethyl cyanoacetate under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethyl cyanoacetate in base-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding as expected, and I'm observing significant byproduct formation. What are the common side reactions of ethyl cyanoacetate under basic conditions?

A1: Ethyl cyanoacetate is susceptible to several side reactions in the presence of a base. The most common include:

  • Hydrolysis: The ester functional group can be hydrolyzed to form cyanoacetic acid and ethanol. This is particularly prevalent in aqueous basic solutions.[1][2]

  • Self-Condensation (Thorpe Reaction): Two molecules of ethyl cyanoacetate can react with each other in a self-condensation reaction, catalyzed by a base, to form an enamine byproduct.[3][4] This is a common issue in reactions aiming for other condensations or additions.[5]

  • Formation of Hydrogen Cyanide: The combination of strong bases with nitriles can potentially lead to the formation of hydrogen cyanide.[2]

  • Undesired Polymerization: In the presence of certain metals and metal compounds, nitriles like ethyl cyanoacetate may polymerize.[2]

Q2: I am attempting a Knoevenagel condensation, but the yield is low and the product is impure. What could be going wrong?

A2: Low yields and impurities in Knoevenagel condensations involving ethyl cyanoacetate can arise from several factors:

  • Sub-optimal Reaction Temperature: High temperatures can promote side reactions, leading to a darker reaction mixture and decreased yield.[6]

  • Incorrect Base Selection: Using a strong base can induce the self-condensation of the aldehyde or ketone reactant. A weak base is typically preferred for Knoevenagel condensations.[7]

  • Hydrolysis of the Product: The α,β-unsaturated ester product can be susceptible to hydrolysis under the reaction conditions, especially if excess base and water are present.

Q3: How can I minimize the self-condensation of ethyl cyanoacetate in my Michael addition reaction?

A3: The self-condensation of ethyl cyanoacetate is a known competing reaction in Michael additions.[5] To favor the desired Michael addition, consider the following strategies:

  • Choice of Base: Use a base that is strong enough to deprotonate the ethyl cyanoacetate but does not excessively promote self-condensation. Sodium ethoxide is commonly used, but its concentration and the reaction temperature should be carefully controlled.[5]

  • Reaction Temperature: Running the reaction at a lower temperature can help to slow down the rate of self-condensation relative to the Michael addition.

  • Order of Addition: Adding the base to a mixture of the Michael acceptor and ethyl cyanoacetate can help to ensure that the generated carbanion reacts preferentially with the acceptor.

Troubleshooting Guides

Issue 1: Unexpected Formation of a White Precipitate
  • Possible Cause: The white precipitate could be the sodium salt of cyanoacetic acid, formed from the hydrolysis of ethyl cyanoacetate, which then gets neutralized.

  • Troubleshooting Steps:

    • Ensure anhydrous reaction conditions if the desired reaction is sensitive to water.

    • Use a non-aqueous base or minimize the amount of water present.

    • Consider running the reaction at a lower temperature to reduce the rate of hydrolysis.

Issue 2: Low Yield and a Complex Mixture of Products in a Condensation Reaction
  • Possible Cause: This is often due to a combination of self-condensation (Thorpe reaction) and other side reactions.

  • Troubleshooting Steps:

    • Optimize Base and Solvent: Experiment with weaker bases (e.g., piperidine, DBU) or different solvents to find conditions that favor the desired reaction.[7][8]

    • Control Stoichiometry: Use a slight excess of the carbonyl compound relative to ethyl cyanoacetate to increase the probability of the desired condensation.

    • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent further side reactions.

Quantitative Data Summary

Side ReactionConditions Favoring the ReactionMitigation StrategiesReference
Hydrolysis Aqueous base, elevated temperaturesAnhydrous conditions, lower temperature, shorter reaction time[1]
Self-Condensation (Thorpe Reaction) Strong bases (e.g., sodium ethoxide), high concentrationsWeaker bases, lower temperature, controlled addition of reagents[3][4][5]
Knoevenagel Side Reactions High temperatures, strong basesOptimized temperature (e.g., 50°C), use of weaker bases (e.g., DABCO)[6][7]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Minimized Side Reactions
  • To a stirred mixture of the aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a weak base (e.g., piperidine, 1-2 drops).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Side_Reactions ECA Ethyl Cyanoacetate Desired_Product Desired Product (e.g., Knoevenagel, Michael Adduct) ECA->Desired_Product Desired Reaction Path Hydrolysis Hydrolysis (Cyanoacetic Acid + Ethanol) ECA->Hydrolysis H2O Self_Condensation Self-Condensation (Thorpe Product) ECA->Self_Condensation Self-Reaction Other_Side_Products Other Side Products ECA->Other_Side_Products Base Base (e.g., NaOEt, Piperidine) Base->Desired_Product Base->Hydrolysis Base->Self_Condensation Base->Other_Side_Products Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_Purity->Analyze_Byproducts Is_Hydrolysis Hydrolysis Product Detected? Analyze_Byproducts->Is_Hydrolysis Is_SelfCondensation Self-Condensation Product Detected? Analyze_Byproducts->Is_SelfCondensation Is_Hydrolysis->Is_SelfCondensation No Use_Anhydrous Use Anhydrous Conditions Is_Hydrolysis->Use_Anhydrous Yes Optimize_Base Optimize Base (Weaker Base, Lower Conc.) Is_SelfCondensation->Optimize_Base Yes Lower_Temp Lower Reaction Temperature Is_SelfCondensation->Lower_Temp Yes End Improved Yield and Purity Use_Anhydrous->End Optimize_Base->End Lower_Temp->End

References

Improving the selectivity of reactions with Ethyl 2-cyano-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-cyano-2-methylpropanoate. The following information addresses common issues related to improving the selectivity of reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Alkylation Reactions

Q1: I am unable to achieve α-alkylation of my this compound. My reaction is not proceeding. What is the issue?

A1: The primary issue is the structure of this compound itself. Standard alkylation of cyanoacetates occurs at the α-carbon (the carbon adjacent to both the nitrile and the ester groups) after deprotonation with a base. However, in this compound, this α-carbon is quaternary, meaning it is bonded to two methyl groups and has no acidic protons to be removed. Consequently, deprotonation and subsequent nucleophilic attack by the resulting carbanion are not possible.

Troubleshooting Steps:

  • Verify your synthetic goal: Confirm that α-alkylation is indeed the desired transformation. If you intend to add a carbon chain at this position, a different synthetic strategy is required, starting from a different material.

  • Alternative Reactions: Consider reactions at the other functional groups (ester or nitrile) if your synthetic plan allows. For example, you could reduce the nitrile to an amine or hydrolyze the ester to a carboxylic acid, and then perform further modifications.

Reduction Reactions

Q2: I am trying to selectively reduce the nitrile group to a primary amine in this compound, but I am also observing reduction of the ester group.

A2: Achieving selectivity between the nitrile and ester groups is a common challenge. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will typically reduce both functional groups.[1][2][3][4][5] The choice of reducing agent and reaction conditions is critical for selectivity.

Troubleshooting Steps:

  • Choice of Reducing Agent: Avoid powerful reducing agents like LiAlH₄ if you want to preserve the ester. Catalytic hydrogenation is often a more selective method for nitrile reduction.[6]

  • Catalyst Selection: For catalytic hydrogenation, the choice of catalyst can influence selectivity. Cobalt-based catalysts, such as Raney Cobalt or cobalt nanoparticles, have shown high selectivity for the hydrogenation of nitriles to primary amines.[6][7] Palladium on carbon (Pd/C) can also be used, but may require careful optimization of conditions to avoid over-reduction or side reactions.[8]

  • Reaction Conditions:

    • Temperature and Pressure: Milder conditions (lower temperature and pressure) generally favor selectivity.[6]

    • Additives: In some cases, the addition of ammonia can help to suppress the formation of secondary amines as byproducts during nitrile reduction.[6]

Q3: I want to reduce the ester group to an alcohol while leaving the nitrile group intact. How can I achieve this?

A3: This transformation is challenging because nitriles are generally susceptible to reduction by strong hydride reagents. Sodium borohydride (NaBH₄) is typically not reactive enough to reduce esters unless additives are used or under forcing conditions.[9][10]

Troubleshooting Steps:

  • Modified Borohydride Reagents: The reactivity of NaBH₄ can be enhanced by the addition of Lewis acids or other salts. For example, a combination of NaBH₄ with CaCl₂ or LiCl can be effective for ester reduction.[9] These modified conditions may offer better selectivity compared to LiAlH₄.

  • Steric Hindrance: The two methyl groups on the α-carbon in this compound create significant steric hindrance around both the ester and the nitrile. This may slow down the rate of reduction for both groups. It is possible that under carefully controlled conditions with a modified borohydride reagent, the ester could be reduced preferentially, but this would require careful experimental optimization.

Hydrolysis and Decarboxylation Reactions

Q4: My ester hydrolysis is very slow, and I am concerned about potential side reactions with the nitrile group under harsh conditions.

A4: The hydrolysis of sterically hindered esters like this compound can be sluggish under standard conditions.[8][9] Both acidic and basic hydrolysis typically require heating, which can also promote hydrolysis or other reactions of the nitrile group.[11][12]

Troubleshooting Steps:

  • Alkaline Hydrolysis: This is generally faster and less reversible than acid-catalyzed hydrolysis.[12] For hindered esters, using a non-aqueous solvent system, such as NaOH in a mixture of methanol and dichloromethane, can accelerate the reaction at room temperature.[8][9]

  • Acid-Catalyzed Hydrolysis: If using acid, an excess of water is needed to drive the equilibrium towards the products.[12] However, be aware that prolonged heating in strong acid can lead to the hydrolysis of the nitrile to a carboxylic acid.

  • Krapcho Dealkoxycarbonylation: If the goal is to remove the entire ethoxycarbonyl group to leave a nitrile, the Krapcho reaction is a highly effective method for α-cyano esters.[1][2][13][14] This reaction is typically carried out by heating the ester in a polar aprotic solvent (like DMSO) with a salt (such as NaCl or LiCl) and a small amount of water.[13] It is often more selective and tolerant of other functional groups than traditional hydrolysis.

Quantitative Data Summary

The following tables provide a summary of typical conditions and reported yields for key reactions on compounds analogous to this compound. Note: This data is for structurally similar compounds and should be used as a starting point for optimization.

Table 1: Selective Nitrile Reduction in the Presence of an Ester (Catalytic Hydrogenation)

Catalyst Substrate Solvent Pressure (H₂) Temp. (°C) Time (h) Primary Amine Yield (%) Selectivity (%) Reference
Co-hcp NPs Benzonitrile Toluene 0.5 MPa 70 20 95 >99 [6]
Pd clusters Benzonitrile Toluene N/A (AB) 40 2 98 >98 [8]
Co-N-C@MgO Octanenitrile iPrOH/aq. NH₃ 20 bar 110 24 92 >99 [15]

(AB = Ammonia Borane as H₂ source)

Table 2: Krapcho Dealkoxycarbonylation of Substituted Malonic and Cyanoacetic Esters

Substrate Type Salt Solvent Temp. (°C) Time (h) Product Yield (%) Reference
α,α-disubstituted malonate LiCl DMSO/H₂O 160-180 2-8 80-95 [1][13]
α-cyano ester NaCl DMSO/H₂O 140-160 4-10 75-90 [2][14]

| β-keto ester | NaCN | DMSO/H₂O | 150-170 | 1-5 | 85-98 |[2] |

Experimental Protocols

Protocol 1: General Procedure for Selective Nitrile Reduction via Catalytic Hydrogenation

This protocol is a general guideline based on methods for selective nitrile hydrogenation.[6][15]

  • Catalyst Preparation: In a suitable reaction vessel, add the cobalt-based catalyst (e.g., Co-hcp nanoparticles, 2 mol%).

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the solvent (e.g., toluene or isopropanol, ~0.1 M solution of substrate).

  • Substrate Addition: Add this compound (1 equivalent).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 0.5 - 2.0 MPa) and heat to the reaction temperature (e.g., 70 - 110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully vent the hydrogen. Filter the catalyst and wash with the reaction solvent. The filtrate can then be concentrated under reduced pressure.

  • Purification: Purify the resulting amine by column chromatography or distillation.

Protocol 2: General Procedure for Krapcho Dealkoxycarbonylation

This protocol is based on the established Krapcho reaction conditions.[2][13][14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the alkylated this compound derivative (1 equivalent), a salt such as Lithium Chloride (LiCl, 1.2 equivalents), and a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). Add a small amount of water (2 equivalents).

  • Heating: Heat the reaction mixture to a high temperature (typically 140-180 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS, observing the disappearance of the starting material. The reaction is often accompanied by the evolution of CO₂ gas.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Wash the combined organic layers with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting nitrile product by column chromatography or distillation.

Visualizations

troubleshooting_workflow start Goal: Selective Reaction with This compound q_reaction_type What is the desired transformation? start->q_reaction_type reduction Reduction q_reaction_type->reduction Reduction hydrolysis Hydrolysis/Decarboxylation q_reaction_type->hydrolysis Hydrolysis alkylation α-Alkylation q_reaction_type->alkylation Alkylation q_reduction_target Reduce Nitrile or Ester? reduction->q_reduction_target q_hydrolysis_target Hydrolyze Ester or Remove entire group? hydrolysis->q_hydrolysis_target sol_alkylation Not feasible due to quaternary α-carbon. Re-evaluate synthetic route. alkylation->sol_alkylation reduce_nitrile Reduce Nitrile to Amine q_reduction_target->reduce_nitrile Nitrile reduce_ester Reduce Ester to Alcohol q_reduction_target->reduce_ester Ester sol_nitrile_reduction Use Catalytic Hydrogenation (e.g., Co-based catalyst) to preserve the ester. reduce_nitrile->sol_nitrile_reduction sol_ester_reduction Use modified NaBH₄ (e.g., with CaCl₂ or LiCl) to preserve the nitrile. reduce_ester->sol_ester_reduction hydrolyze_ester Hydrolyze to Carboxylic Acid q_hydrolysis_target->hydrolyze_ester Hydrolyze krapcho Dealkoxycarbonylation q_hydrolysis_target->krapcho Remove Group sol_hydrolysis Use mild conditions for hindered esters (e.g., NaOH in MeOH/DCM) to minimize nitrile side reactions. hydrolyze_ester->sol_hydrolysis sol_krapcho Use Krapcho Reaction (LiCl, DMSO/H₂O, heat) for clean removal of the ester group. krapcho->sol_krapcho

Caption: Decision workflow for improving reaction selectivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants & Solvent setup_apparatus Setup Reaction Apparatus prep_reactants->setup_apparatus run_reaction Run Reaction (Control Temp/Pressure) setup_apparatus->run_reaction monitor Monitor Progress (TLC, GC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Distillation) extract->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: General experimental workflow for synthesis.

References

Challenges in the scale-up of Ethyl 2-cyano-2-methylpropanoate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-cyano-2-methylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the common synthesis route for this compound?

A1: The most prevalent method for synthesizing this compound is through the dialkylation of Ethyl cyanoacetate. This process typically involves reacting Ethyl cyanoacetate with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride in an appropriate solvent (e.g., THF). The reaction proceeds through a mono-methylated intermediate, Ethyl 2-cyanopropanoate.

Q2: What are the critical process parameters to monitor during scale-up?

A2: During the scale-up of this synthesis, several parameters are critical for ensuring safety, yield, and purity:

  • Temperature Control: The alkylation reaction is highly exothermic. Efficient heat removal is crucial to prevent runaway reactions and minimize side product formation.

  • Reagent Addition Rate: The controlled, slow addition of the base and methylating agent is vital to manage the reaction's exothermicity.

  • Agitation: Proper mixing is essential to ensure uniform temperature distribution and reactant contact, preventing localized "hot spots."

  • Stoichiometry: Precise control over the molar ratios of reactants is necessary to drive the reaction to completion and minimize residual starting materials or the mono-methylated intermediate.

Q3: What are the common byproducts, and how can their formation be minimized?

A3: Common byproducts include the mono-methylated intermediate (Ethyl 2-cyanopropanoate), products from the hydrolysis of the ester or nitrile groups, and potential products from side reactions with the solvent.[1] Minimizing these byproducts can be achieved by:

  • Using a sufficient excess of the methylating agent and base to ensure complete dialkylation.

  • Maintaining anhydrous (dry) conditions to prevent hydrolysis.

  • Keeping the reaction temperature within the optimal range to reduce the rate of side reactions.

Q4: How should the exothermic nature of the reaction be managed on a large scale?

A4: Managing the exotherm requires a robust engineering approach:

  • Reactor Design: Utilize a reactor with a high surface-area-to-volume ratio or an efficient cooling jacket.

  • Controlled Dosing: Implement a programmed, slow addition of reagents using dosing pumps.

  • "Cold Sink": Start the reaction at a lower temperature to provide a larger temperature window to absorb the heat generated.

  • Solvent Choice: Select a solvent with a suitable boiling point that can help dissipate heat through reflux if necessary, though this requires careful control.

Q5: What are the recommended purification methods for the final product?

A5: Post-reaction workup typically involves quenching the reaction, separating the organic layer, and washing it to remove salts and water-soluble impurities. The primary method for purifying the crude product is fractional distillation under reduced pressure. This is effective for separating the desired product from lower-boiling starting materials and higher-boiling byproducts. For very high purity requirements, preparative chromatography may be used, though this is less common for large-scale production.[2]

Troubleshooting Guide

Problem: Low overall yield of this compound.

  • Possible Cause: Incomplete reaction due to insufficient base or alkylating agent, or non-optimal reaction time/temperature.

  • Suggested Solution:

    • Verify the molar ratios of your reactants. Ensure at least two equivalents of base and methylating agent are used per equivalent of Ethyl cyanoacetate.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC) to determine the optimal reaction time.

    • Ensure the reaction temperature is maintained within the specified range. Low temperatures can slow the reaction rate, while excessively high temperatures can lead to byproduct formation.

Problem: High concentration of the mono-methylated intermediate (Ethyl 2-cyanopropanoate) in the final product.

  • Possible Cause: This is a classic sign of incomplete dialkylation. It can result from using less than two equivalents of the base or methylating agent, or from a reaction time that is too short for the second methylation to complete.

  • Suggested Solution:

    • Increase the stoichiometry of the methylating agent and base to slightly over two equivalents.

    • Consider a two-step temperature profile: a lower temperature for the first methylation followed by a higher temperature to drive the second methylation to completion.

    • Extend the reaction time and monitor for the disappearance of the mono-methylated intermediate.

Problem: Runaway reaction or poor temperature control during scale-up.

  • Possible Cause: The rate of heat generation exceeds the rate of heat removal. This is a common scale-up challenge as the surface-area-to-volume ratio decreases.

  • Suggested Solution:

    • Reduce the addition rate of the base and/or the methylating agent.

    • Ensure the reactor's cooling system is operating at maximum efficiency and that the coolant temperature is sufficiently low.

    • Consider diluting the reaction mixture by using more solvent, which can help absorb the heat generated (though this may impact reaction kinetics and throughput).

Problem: Emulsion formation during aqueous workup, leading to difficult phase separation.

  • Possible Cause: The presence of salts and partially soluble byproducts can stabilize emulsions.

  • Suggested Solution:

    • After quenching, add a saturated brine solution (NaCl solution) instead of deionized water for the washes. The increased ionic strength of the aqueous phase helps to break emulsions.

    • Allow the mixture to stand for a longer period in a separation funnel or reactor.

    • If the problem persists, a small amount of a different organic solvent might be added to change the interfacial properties.

Data Presentation

Table 1: Comparison of Illustrative Lab-Scale vs. Scale-Up Parameters

ParameterLab-Scale (Illustrative)Scale-Up (Illustrative)Key Consideration for Scale-Up
Ethyl Cyanoacetate 11.3 g (0.1 mol)11.3 kg (100 mol)Material handling and charging logistics.
Base (e.g., NaH) 0.22 mol220 molSafe handling of pyrophoric/reactive solids at scale.
Methylating Agent 0.22 mol220 molControlled addition is critical.
Solvent (THF) 200 mL200 LSolvent cost, recovery, and safety (flammability).
Initial Temperature 0 °C-5 °C to 0 °CProvides a larger safety margin for the exotherm.
Addition Time 15 minutes2-4 hoursMust be increased significantly to manage heat evolution.
Max Temperature 25 °C30-35 °CRequires efficient reactor cooling.
Typical Yield ~80%70-80%Yields may slightly decrease due to longer reaction times.

Table 2: Typical Impurity Profile and Mitigation Strategies

ImpurityTypical Level (Crude)SourceMitigation Strategy
Ethyl 2-cyanopropanoate 2-10%Incomplete dialkylationIncrease stoichiometry of base/methylating agent; extend reaction time.
Ethyl Cyanoacetate <1%Unreacted starting materialEnsure sufficient base for initial deprotonation.
2-Cyano-2-methylpropanoic acid 1-3%Hydrolysis of the esterMaintain strictly anhydrous conditions; use a non-aqueous quench if possible.[3]
Solvent Adducts VariableReaction with solventChoose a less reactive solvent; maintain optimal temperature.

Experimental Protocols

Illustrative Protocol for Scale-Up Synthesis of this compound

Disclaimer: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory and pilot-plant safety assessments.

Materials:

  • Ethyl cyanoacetate (11.3 kg, 100 mol)

  • Sodium hydride (60% dispersion in mineral oil, 9.2 kg, 230 mol)

  • Methyl iodide (32.6 kg, 230 mol)

  • Anhydrous Tetrahydrofuran (THF) (200 L)

  • Saturated Ammonium Chloride solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: Charge a 500 L jacketed glass-lined reactor, equipped with a mechanical stirrer, thermocouple, condenser, and two separate controlled addition funnels/pumps, with anhydrous THF (100 L).

  • Inert Atmosphere: Purge the reactor with inert gas (Nitrogen or Argon).

  • Base Addition: Under a strong flow of inert gas, carefully add the sodium hydride dispersion to the reactor.

  • Cooling: Cool the stirred suspension to 0 °C using the reactor jacket.

  • Ethyl Cyanoacetate Addition: Slowly add the Ethyl cyanoacetate to the NaH suspension over 1.5-2 hours, maintaining the internal temperature below 10 °C. A thick white slurry will form.

  • Methyl Iodide Addition: Once the first addition is complete, begin the slow, controlled addition of methyl iodide. The reaction is highly exothermic. Maintain the internal temperature between 25-30 °C. This addition may take 3-5 hours.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction's completion by GC analysis of quenched aliquots.

  • Quenching: Cool the reactor to 0-5 °C. Very slowly and carefully, quench the reaction by adding saturated ammonium chloride solution, keeping the temperature below 15 °C.

  • Workup: Once the quench is complete, transfer the mixture to a larger vessel for phase separation. Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by fractional vacuum distillation to yield this compound as a colorless liquid.

Visualizations

Synthesis_Pathway ECA Ethyl Cyanoacetate reagent1 + CH3I (1 eq. Base) ECA->reagent1 Intermediate Ethyl 2-cyanopropanoate (mono-methylated) reagent2 + CH3I (1 eq. Base) Intermediate->reagent2 Product This compound (di-methylated) reagent1->Intermediate reagent2->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Problem: Low Yield check_purity Analyze Crude Product by GC/NMR start->check_purity high_sm High Starting Material? check_purity->high_sm Composition? high_inter High Mono-methylated Intermediate? high_sm->high_inter No sol_sm Solution: - Check base activity - Increase reaction time high_sm->sol_sm Yes high_byprod High Byproducts? high_inter->high_byprod No sol_inter Solution: - Increase eq. of MeI/Base - Increase time/temp high_inter->sol_inter Yes sol_byprod Solution: - Optimize temperature - Ensure anhydrous conditions high_byprod->sol_byprod Yes

References

Technical Support Center: Purification of Ethyl 2-cyano-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of residual catalysts from Ethyl 2-cyano-2-methylpropanoate.

Troubleshooting Guide: Catalyst Removal

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Catalyst Removal - Inefficient aqueous washing. - Catalyst precipitation during work-up. - Strong binding of the catalyst to the product.- Increase the number of aqueous washes. - Use a dilute acid wash (e.g., 1% HCl) to neutralize and dissolve basic catalysts. - Consider a filtration step through a pad of silica gel or Celite®.
Low Product Yield After Purification - Product loss during aqueous extraction. - Decomposition of the product during distillation. - Adsorption of the product onto the solid support during filtration.- Saturate the aqueous phase with NaCl to decrease the solubility of the product. - Perform distillation under reduced pressure to lower the boiling point. - Use a less polar solvent to elute the product during filtration.
Product Discoloration - Presence of colored impurities from the catalyst. - Thermal decomposition during purification.- Treat the crude product with activated carbon before distillation. - Ensure the distillation temperature is kept as low as possible.
Cloudy Organic Phase - Formation of an emulsion during aqueous work-up. - Presence of insoluble salts.- Add brine (saturated NaCl solution) to break the emulsion. - Filter the organic phase before solvent removal.

Frequently Asked Questions (FAQs)

Here are answers to some commonly asked questions about the purification of this compound.

1. What are the common catalysts used in the synthesis of this compound?

The synthesis of this compound often involves base-catalyzed reactions. Common catalysts include sodium ethoxide, potassium carbonate, and phase-transfer catalysts (PTCs) like tetrabutylammonium bromide.

2. Why is the complete removal of the catalyst important?

Residual catalyst can interfere with subsequent reactions, leading to side product formation and lower yields. For pharmaceutical applications, catalyst residues are considered impurities and must be removed to meet regulatory standards.

3. What are the most effective methods for catalyst removal?

The choice of method depends on the type of catalyst used.

  • Aqueous Work-up: Effective for removing water-soluble catalysts like potassium carbonate.

  • Filtration: Useful for removing solid catalysts or catalyst residues adsorbed onto a solid support.

  • Distillation: A powerful technique for separating the volatile product from non-volatile catalyst residues.

4. How can I confirm that the catalyst has been successfully removed?

Several analytical techniques can be used to determine the level of residual catalyst:

  • NMR Spectroscopy: Can detect catalyst-related impurities if they are present in sufficient concentration.

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): A highly sensitive technique for quantifying residual metal catalysts.

  • TLC (Thin-Layer Chromatography): Can be used to qualitatively assess the purity of the product.

Experimental Protocols

This section provides detailed methodologies for key purification experiments.

Protocol 1: Aqueous Work-up for Removal of a Basic Catalyst (e.g., K₂CO₃)

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Brine (saturated NaCl solution)

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

Protocol 2: Filtration through a Silica Gel Plug

  • Prepare a short column or a fritted funnel with a 2-3 cm plug of silica gel.

  • Pre-rinse the silica gel plug with the solvent used to dissolve the crude product (e.g., dichloromethane or ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of the chosen solvent.

  • Carefully load the solution onto the silica gel plug.

  • Elute the product using the same solvent, collecting the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the purified product.

Visualized Workflows

The following diagrams illustrate key experimental workflows and decision-making processes.

experimental_workflow start Crude Product workup Aqueous Work-up start->workup Remove water-soluble catalyst filtration Filtration workup->filtration Remove solid impurities distillation Distillation filtration->distillation Final purification pure_product Pure Product distillation->pure_product

Caption: A typical experimental workflow for the purification of this compound.

decision_tree catalyst_type What is the catalyst type? water_soluble Water-Soluble catalyst_type->water_soluble e.g., K₂CO₃ solid_insoluble Solid & Insoluble catalyst_type->solid_insoluble e.g., Polymer-supported catalyst non_volatile Non-Volatile catalyst_type->non_volatile e.g., PTC aqueous_workup Aqueous Work-up water_soluble->aqueous_workup filtration_method Filtration solid_insoluble->filtration_method distillation_method Distillation non_volatile->distillation_method

Caption: A decision tree for selecting the appropriate catalyst removal method.

Validation & Comparative

A Comparative Guide to Purity Analysis of Ethyl 2-cyano-2-methylpropanoate: HPLC, GC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the integrity of research outcomes and the quality of final products. Ethyl 2-cyano-2-methylpropanoate is a valuable building block in organic synthesis, and its purity directly impacts reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) for determining the purity of this compound, complete with supporting experimental protocols and data.

The choice between analytical techniques is primarily dictated by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability, as well as the specific requirements of the analysis, including the nature of expected impurities.[1]

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC, GC, and qNMR for the purity analysis of a small organic molecule like this compound. These values are representative and may vary based on specific instrumentation and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Quantitative NMR (¹H-qNMR)
Principle Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2][3]Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[4]
Typical Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]Capillary column, e.g., HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[7]Not applicable.
Sample Preparation Simple dissolution in a suitable solvent (e.g., Acetonitrile/Water).[7]Simple dissolution in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).[5]Accurate weighing of sample and internal standard, followed by dissolution in a deuterated solvent.[7]
Analysis Time Typically 10-30 minutes per sample.[8]Typically faster than HPLC, around 10-20 minutes per sample.[2]5-15 minutes per sample, but requires longer relaxation delays for accurate quantification.[4]
Detects Non-volatile and thermally sensitive impurities.[3]Volatile and semi-volatile impurities, residual solvents.[2]Proton-containing impurities, including structural isomers and residual solvents.[9][10]
Quantification Area normalization or external/internal standard calibration.[7]Area normalization or external/internal standard calibration.[7]Absolute quantification using a certified internal standard.[9][10]
Advantages Versatile for a wide range of compounds, straightforward sample preparation.[1]High resolution for volatile compounds, cost-effective.[8]Non-destructive, provides structural information, highly accurate and precise with no need for a reference standard of the analyte.[11][12]
Limitations May not be suitable for highly volatile impurities. Longer analysis times compared to GC.[2]Requires analyte to be volatile and thermally stable.[8]Lower sensitivity compared to chromatographic methods, potential for signal overlap.[12]

Data Presentation: Purity Assessment of this compound

The following table presents hypothetical purity data for a batch of synthesized this compound, as determined by the three analytical techniques.

Analytical MethodPurity (%)Major Impurity 1 (%) (Identity)Major Impurity 2 (%) (Identity)
HPLC-UV 99.20.5 (Unidentified, non-volatile)0.3 (Starting Material)
GC-FID 99.50.3 (Residual Hexane)0.2 (Related volatile byproduct)
¹H-qNMR 99.30.4 (Residual Hexane)0.3 (Starting Material)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is a versatile approach for purity determination and the analysis of non-volatile impurities.[6]

  • Instrumentation:

    • HPLC System: Standard system with a pump, autosampler, column oven, and a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Software: Suitable data acquisition and processing software.

  • Chromatographic Conditions:

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: Start with 60% B, linearly increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[7]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Purity is calculated by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all peaks.

Gas Chromatography (GC-FID) Method

This method is suitable for the determination of volatile impurities and the overall purity of this compound.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[7]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Injection Volume: 1 µL (Split ratio 50:1).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.[5]

  • Quantification:

    • Purity is determined by area normalization.

Quantitative ¹H-NMR (qNMR) Spectroscopy Method

¹H-qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[7]

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Materials:

    • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

    • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.[6]

  • Acquisition Parameters:

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation (typically >30 seconds).[7]

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity (P) using the following formula[9][10]:

      • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, IS = Internal Standard.

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, incorporating orthogonal analytical methods for a robust evaluation.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison cluster_report Final Reporting Sample This compound (Synthesized Batch) Prep_HPLC Dissolve in ACN/H2O (0.5 mg/mL) Sample->Prep_HPLC Prep_GC Dissolve in DCM (1 mg/mL) Sample->Prep_GC Prep_qNMR Accurately weigh Sample and Internal Standard Dissolve in CDCl3 Sample->Prep_qNMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GC GC-FID Analysis Prep_GC->GC qNMR ¹H-qNMR Analysis Prep_qNMR->qNMR Data_HPLC Chromatogram Analysis (Area % Purity) HPLC->Data_HPLC Data_GC Chromatogram Analysis (Area % Purity) GC->Data_GC Data_qNMR Spectrum Integration (Absolute Purity Calculation) qNMR->Data_qNMR Compare Compare Results Data_HPLC->Compare Data_GC->Compare Data_qNMR->Compare Report Purity Report: - HPLC: Non-volatile impurities - GC: Volatile impurities - qNMR: Absolute Purity Compare->Report

Caption: Workflow for purity analysis of this compound.

Conclusion

Both HPLC and GC are robust chromatographic techniques for assessing the purity of this compound, each offering specific advantages. HPLC is highly effective for identifying and quantifying non-volatile or thermally labile impurities, making it a staple for routine quality control.[1] GC provides excellent separation for volatile impurities and residual solvents and is often faster and more cost-effective.[2][8]

For the highest accuracy and an absolute purity value, ¹H-qNMR is a superior, albeit less sensitive, method. It serves as an excellent orthogonal technique to verify the results obtained from chromatography.[11][12] The choice of method will depend on the specific analytical needs, but a combination of these techniques provides the most comprehensive and reliable assessment of purity for this compound.

References

A Comparative Guide to GC-MS and Alternative Methods for Byproduct Identification in Ethyl 2-cyano-2-methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. The synthesis of Ethyl 2-cyano-2-methylpropanoate, a valuable building block in organic synthesis, can be accompanied by the formation of various byproducts. Accurate identification and quantification of these impurities are critical for quality control and process optimization. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the identification of byproducts in this specific synthesis.

Potential Byproducts in the Synthesis of this compound

The synthesis of this compound typically involves the methylation of ethyl cyanoacetate. Based on the reactivity of the starting materials and reaction conditions, several byproducts can be anticipated:

  • Unreacted Starting Materials: Residual ethyl cyanoacetate and methylating agent.

  • Over-methylated Products: Di- and tri-methylated derivatives of ethyl cyanoacetate.

  • Hydrolysis Products: 2-cyano-2-methylpropanoic acid (from hydrolysis of the ethyl ester) or 2-methylpropanamide derivatives (from hydrolysis of the nitrile group).

  • Dimerization Products: Self-condensation products of ethyl cyanoacetate.[1]

  • Solvent Adducts: Products formed from reactions with the solvent.

Comparison of Analytical Methods

The choice of analytical technique is crucial for the effective identification and quantification of these potential byproducts. The following table summarizes the performance of GC-MS compared to other common analytical methods for this application.

FeatureGC-MSHPLC-UVNMR SpectroscopyLC-MS
Principle Separation based on volatility and polarity, with mass-based identification.[2][3]Separation based on polarity, with UV absorbance-based detection.[3][4]Identification based on the magnetic properties of atomic nuclei, providing detailed structural information.[5][6][7]Separation based on polarity, with mass-based identification.[8][9][10]
Applicability to Byproducts Excellent for volatile and semi-volatile byproducts like unreacted starting materials and over-methylated products.[2][3]Suitable for non-volatile or thermally sensitive byproducts, such as hydrolysis products and some dimers.[4][11]Provides comprehensive structural information for all byproducts, aiding in the unambiguous identification of novel impurities.[5][12][13]Ideal for non-volatile and polar byproducts, offering high sensitivity and specificity.[8][9][14]
Sensitivity High, especially with selected ion monitoring (SIM).Moderate, dependent on the chromophore of the analyte.Lower sensitivity compared to mass spectrometry-based methods.Very high, capable of detecting trace-level impurities.[10]
Quantitative Analysis Good, with appropriate calibration standards.Excellent, highly reproducible and the standard for purity assays.Can be quantitative (qNMR), but often more complex to set up than chromatographic methods.Excellent, with the use of appropriate internal standards.
Sample Preparation May require derivatization for polar or non-volatile compounds to increase volatility.[15]Generally straightforward, involving dissolution in a suitable mobile phase.Simple, requiring dissolution in a deuterated solvent.Similar to HPLC, requiring dissolution and filtration.[9]
Cost & Complexity Moderate initial cost, relatively affordable to operate.[3]Lower initial and operational cost compared to MS-based methods.[3]High initial cost for instrumentation.High initial cost and maintenance.

Detailed Experimental Protocol: GC-MS Method

This section provides a detailed, hypothetical GC-MS protocol for the identification of byproducts in a reaction mixture for the synthesis of this compound. This protocol is based on established principles for the analysis of similar volatile organic compounds.

1. Sample Preparation

  • Objective: To prepare the reaction mixture for GC-MS analysis by diluting it to an appropriate concentration and removing any non-volatile components.

  • Procedure:

    • Quench a 100 µL aliquot of the reaction mixture in 900 µL of a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • If particulates are present, centrifuge the sample at 10,000 rpm for 5 minutes.

    • Transfer the clear supernatant to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a range of volatile and semi-volatile compounds.

    • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1 to prevent column overloading.

    • Injector Temperature: 250 °C to ensure rapid volatilization of the sample.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400 to detect a wide range of potential byproducts.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis

  • Peak Identification: Identify the peaks in the total ion chromatogram (TIC).

  • Mass Spectrum Analysis: For each peak, analyze the corresponding mass spectrum.

  • Library Search: Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) to tentatively identify the compounds.

  • Confirmation: Confirm the identity of the main product and any known byproducts by comparing their retention times and mass spectra with those of authentic reference standards. For unknown byproducts, interpretation of the fragmentation patterns can provide structural clues.

Visualization of the GC-MS Workflow

The following diagram illustrates the logical workflow for the identification of byproducts using the described GC-MS method.

GCMS_Workflow GC-MS Workflow for Byproduct Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification ReactionMixture Reaction Mixture Aliquot Dilution Dilution in Solvent ReactionMixture->Dilution Centrifugation Centrifugation (if needed) Dilution->Centrifugation Supernatant Transfer to Autosampler Vial Centrifugation->Supernatant Injection Sample Injection Supernatant->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Extract Mass Spectra TIC->MassSpectra LibrarySearch NIST Library Search MassSpectra->LibrarySearch Id Byproduct Identification LibrarySearch->Id

Caption: A flowchart of the GC-MS analysis process.

Conclusion

The identification of byproducts in the synthesis of this compound is a critical step in ensuring product quality and optimizing the synthetic process. While HPLC, NMR, and LC-MS are powerful techniques with their own advantages, GC-MS offers a robust, sensitive, and cost-effective method for the analysis of the likely volatile and semi-volatile byproducts of this reaction. The provided hypothetical GC-MS protocol serves as a strong starting point for method development. For a comprehensive impurity profile, a multi-technique approach, leveraging the strengths of each method, is often the most effective strategy.

References

A Comparative Guide to the Reactivity of Ethyl 2-cyano-2-methylpropanoate and Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Ethyl 2-cyano-2-methylpropanoate and ethyl cyanoacetate. The information presented herein is curated for professionals in research and development who utilize these reagents in synthetic chemistry.

Executive Summary

The primary determinant of the differential reactivity between this compound and ethyl cyanoacetate lies in the substitution at the α-carbon. Ethyl cyanoacetate possesses two acidic α-protons, rendering it a versatile precursor for enolate formation and subsequent carbon-carbon bond-forming reactions. In stark contrast, this compound lacks these acidic protons, fundamentally altering its reactivity profile. This structural difference dictates their utility in common organic transformations, with ethyl cyanoacetate being a key building block in reactions requiring an active methylene compound, while this compound's reactivity is centered on its ester and nitrile functionalities, often influenced by significant steric hindrance from the gem-dimethyl group.

Data Presentation: Comparative Overview

FeatureEthyl CyanoacetateThis compound
CAS Number 105-56-61572-98-1
Molecular Formula C5H7NO2C7H11NO2
Molecular Weight 113.11 g/mol 141.17 g/mol
α-Protons Yes (2)No
Acidity of α-Protons (pKa) ~11 in waterNot Applicable
Enolate Formation Readily forms a stabilized enolateDoes not form an enolate
Reactivity at α-Carbon High: Alkylation, Knoevenagel Condensation, Michael AdditionLow to negligible
Reactivity at Carbonyl Carbon Susceptible to nucleophilic acyl substitutionSusceptible, but may be sterically hindered
Reactivity at Nitrile Group Can undergo hydrolysis, reduction, and cycloadditionsCan undergo similar reactions, potentially with altered rates due to steric hindrance

Reactivity Profile and Experimental Evidence

α-Carbon Reactivity: The Defining Difference

The most significant distinction in the reactivity of these two compounds is the nature of the α-carbon.

Ethyl Cyanoacetate: The methylene group (CH₂) adjacent to both the cyano and the ester groups contains acidic protons.[1] This "active methylene" character allows for easy deprotonation by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, enabling a variety of important synthetic transformations:

  • Knoevenagel Condensation: Ethyl cyanoacetate readily undergoes condensation with aldehydes and ketones in the presence of a base to form α,β-unsaturated products.[1]

  • Michael Addition: The enolate of ethyl cyanoacetate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.[2]

  • Alkylation: The nucleophilic α-carbon can be alkylated using alkyl halides.

This compound: The α-carbon is fully substituted with two methyl groups, meaning it has no α-protons. Consequently, it cannot form an enolate under typical basic conditions. This structural feature renders it unreactive in transformations that rely on the acidity of α-protons, such as the Knoevenagel condensation and Michael addition.

Steric Effects of the Gem-Dimethyl Group

The presence of the gem-dimethyl group in this compound introduces significant steric bulk around the ester and nitrile functionalities. This steric hindrance can influence the rate and feasibility of reactions at these sites compared to the less hindered ethyl cyanoacetate. For instance, nucleophilic attack at the carbonyl carbon for saponification or transesterification may proceed at a slower rate for the methylated compound.

Reactivity at the Ester and Nitrile Groups

Both molecules possess ester and nitrile functional groups and can, in principle, undergo reactions typical of these moieties.

  • Hydrolysis: Both esters can be hydrolyzed to their corresponding carboxylic acids under acidic or basic conditions. However, the rate of hydrolysis may be slower for this compound due to increased steric hindrance around the carbonyl group.

  • Reduction: The nitrile and ester groups in both compounds can be reduced using appropriate reducing agents.

  • Nucleophilic Attack at the Nitrile Carbon: The nitrile group can be susceptible to attack by strong nucleophiles.

Experimental Protocols

To illustrate the divergent reactivity, a detailed protocol for a reaction in which only ethyl cyanoacetate would be reactive is provided below.

Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

Objective: To synthesize ethyl (E)-2-cyano-3-phenylacrylate, demonstrating the reactivity of the active methylene group in ethyl cyanoacetate.

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the desired α,β-unsaturated product.

Expected Outcome: Ethyl cyanoacetate will react to form the condensation product. Under the same conditions, this compound will not react, and the starting materials will be recovered. This is due to the absence of the required acidic α-protons in the latter.

Mandatory Visualization

G cluster_eca Ethyl Cyanoacetate Reactivity cluster_ecmp This compound Reactivity eca Ethyl Cyanoacetate protons Acidic α-Protons eca->protons Possesses enolate Resonance-Stabilized Enolate protons->enolate Deprotonation by base leads to knoevenagel Knoevenagel Condensation enolate->knoevenagel Reacts in enolate->knoevenagel michael Michael Addition enolate->michael Acts as donor in enolate->michael alkylation Alkylation enolate->alkylation Undergoes enolate->alkylation ecmp This compound no_protons No α-Protons ecmp->no_protons Lacks steric Steric Hindrance (gem-dimethyl) ecmp->steric Exhibits no_protons->knoevenagel Prevents reaction no_protons->michael Prevents reaction no_protons->alkylation Prevents reaction ester_nitrile Reactivity at Ester/Nitrile steric->ester_nitrile Hinders

Caption: Comparative reactivity pathways of the two esters.

Conclusion

The reactivity of ethyl cyanoacetate and this compound is fundamentally different due to the presence and absence of acidic α-protons, respectively. Ethyl cyanoacetate is a cornerstone for synthesizing a wide array of compounds through enolate intermediates. Conversely, this compound is unreactive at the α-carbon and its utility in synthesis is limited to reactions of the ester and nitrile groups, which are sterically hindered by the gem-dimethyl substituent. Researchers should select the appropriate reagent based on the desired transformation, with a clear understanding of these intrinsic reactivity differences.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Substituted Cyanoacetates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of substituted cyanoacetates, tailored for researchers, scientists, and professionals in drug development. We delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometric methods, presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of substituted cyanoacetates due to its high resolution, sensitivity, and versatility. Various HPLC methods have been developed and validated for different cyanoacetate derivatives.

Performance Comparison of Validated HPLC Methods
AnalyteMethodLinearity RangeAccuracy (% Recovery)Precision (% RSD)LODLOQReference
2-Cyanoacetamide (pre-column derivatization)HPLC-FLD1.1–2000 µg/L≥ 98.2%≤ 4.8%--[1]
2-Cyanoacetamide (post-column derivatization)HPLC-FLD12–2000 µg/L≥ 96.3%≤ 3.5%--[1]
Cyanoacetic Acid (CAA)Ion Chromatography-98.6 - 100.1%1.7% (for LOD), 1.2% (for LOQ)33 µg/g101 µg/g[2]
N,N-diethyl cyanoacetamideHPLC-PDA-----[3]
Alpha-cyano-4-hydroxycinnamic acid (CHC)RP-HPLC-UV-----[4]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, FLD: Fluorescence Detection, PDA: Photodiode Array Detection, UV: Ultraviolet Detection.

Experimental Protocols for HPLC Methods

Method 1: HPLC with Pre-column Derivatization for 2-Cyanoacetamide [1]

  • Derivatization: Reaction with 2-hydroxyacetophenone.

  • Stationary Phase: XBridge C18 column (100 × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile – 0.1% formic acid (30:70, v/v).

  • Detection: Fluorescence.

Method 2: HPLC with Post-column Derivatization for 2-Cyanoacetamide [1]

  • Stationary Phase: TSKgel Amide-80 column (150 × 4.6 mm, 3 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM sodium formate buffer at pH 4.5 in a ratio of 3:2:95 (v/v/v).

  • Detection: Fluorescence.

Method 3: Ion Chromatography for Cyanoacetic Acid [2]

  • Column: Metrosep A Supp 5 Ion exchange column (250 mm, 4.0 mm ID, 5.0 µm particle size).

  • Mobile Phase: Isocratic mode, details not specified.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40 °C.

  • Detector: Suppressed conductivity detector.

Method 4: HPLC for Ethyl Cyanoacetate [5]

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid is replaced with formic acid.

Method 5: HPLC for Cyanoacetic Acid [6]

  • Column: Primesep SB stationary phase column.

  • Mobile Phase: Isocratic method with water and acetonitrile (MeCN) with a sulfuric acid buffer.

  • Detection: UV.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing & Dissolution B Derivatization (optional) A->B C Filtration B->C F Sample Injection C->F D Mobile Phase Preparation E Column Equilibration D->E G Chromatographic Separation F->G H Detection (UV/FLD/MS) G->H I Peak Integration H->I J Calibration Curve I->J K Quantification J->K

Caption: General experimental workflow for the quantification of substituted cyanoacetates using HPLC.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile substituted cyanoacetates.

Performance Comparison of a Validated GC Method
Experimental Protocols for GC-MS Analysis

General GC-MS Protocol for Bioactive Compounds (Adaptable for Cyanoacetates) [8][9]

  • System: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: Typically a non-polar or medium-polarity column like HP-5 (30 m length x 0.25 mm diameter x 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).[8]

  • Injector: Splitless or split mode, with temperature optimized for the analytes.

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Electron Ionization (EI) source with a standard ionization energy of 70 eV. The mass range is set to cover the expected m/z of the target analytes and their fragments.

  • Derivatization: For non-volatile or highly polar cyanoacetates, derivatization might be necessary to increase volatility and thermal stability.[10]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Extraction B Derivatization (if needed) A->B C Concentration/Dilution B->C D Sample Injection C->D E Separation in GC Column D->E F Ionization (EI) E->F G Mass Analysis (MS) F->G H Chromatogram & Mass Spectra G->H I Library Matching (NIST) H->I J Quantification I->J

Caption: A typical workflow for the analysis of substituted cyanoacetates by GC-MS.

Spectrophotometry

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of cyanoacetates, often relying on a color-forming reaction.

Performance Comparison of Validated Spectrophotometric Methods
Analyte/MethodReagentλmax (nm)Linearity RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)Correlation CoefficientReference
Co(II) complex with Ethyl Cyano(2-Methyl Carboxylate Phenyl Azo Acetate) (ECA)ECA6565-60 µg/ml1.5263 × 10³0.9995[11][12]
Cyanate2-aminobenzoic acid3100.01 to 2 mM--[13]
Reducing sugars (from polysaccharide degradation)2-cyanoacetamide274up to 600 µmol/liter--[14]
Experimental Protocols for Spectrophotometric Methods

Method 1: Determination of a Co(II) Complex with a Cyanoacetate Derivative [11][12]

  • Principle: Reaction of Co(II) with ethyl cyano(2-methyl carboxylate phenyl azo acetate) (ECA) in an acidic medium (0.1 M HCl) to form a colored complex.

  • Solvent: Ethanol absolute.

  • Measurement: Absorbance measured at λmax = 656 nm.

Method 2: Determination of Cyanate [13]

  • Principle: Reaction of cyanate with 2-aminobenzoic acid, followed by cyclization in 6 N HCl to form 2,4(1H,3H)-quinazolinedione.

  • Measurement: Absorbance measured at 310 nm. Alternatively, the second derivative of the spectrum can be used.

Method 3: Determination of Reducing Sugars using 2-Cyanoacetamide [14]

  • Principle: Reaction of reducing sugars with 2-cyanoacetamide in a borate buffer at pH 9.

  • Measurement: Absorbance measured at 274 nm.

Spectrophotometry Experimental Workflow

Spectro_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Color Development cluster_measurement Measurement & Analysis A Prepare Sample Solution C Mix Sample & Reagent A->C B Prepare Reagent Solution B->C D Incubation (if required) C->D E Set Wavelength (λmax) D->E F Measure Absorbance E->F G Quantify using Calibration Curve F->G

Caption: General workflow for the spectrophotometric quantification of cyanoacetates.

References

A Spectroscopic Guide to Differentiating Isomers of Substituted Cyanoacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the precise characterization of substituted cyanoacrylate isomers is a critical step in ensuring product efficacy, safety, and batch-to-batch consistency. The geometric (E/Z) and constitutional isomers of these compounds can exhibit distinct chemical and physical properties. This guide provides a comparative overview of spectroscopic techniques used to differentiate these isomers, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for the differentiation of E and Z isomers of representative substituted cyanoacrylates.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the geometric isomers of substituted cyanoacrylates. The chemical shift of the vinylic proton is a particularly useful diagnostic marker in ¹H NMR, often appearing at a different frequency for the E and Z isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for E/Z Isomers of Substituted Cyanoacrylates

CompoundIsomerVinylic Proton (s, 1H)Other Key SignalsSolvent
Ethyl 2-cyano-3-phenylacrylateE8.268.00 (d, 2H), 7.59-7.49 (m, 3H), 4.40 (q, 2H), 1.41 (t, 3H)CDCl₃
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylateE8.207.93 (d, 2H), 7.48 (d, 2H), 4.29 (q, 2H), 1.40 (t, 3H)CDCl₃
Ethyl 3-(4-bromophenyl)-2-cyanoacrylateE8.187.85 (d, 2H), 7.64 (d, 2H), 4.39 (q, 2H), 1.40 (t, 3H)CDCl₃
Ethyl 2-cyano-3-p-tolylacrylateE8.207.88 (d, 2H), 7.28 (d, 2H), 4.37 (q, 2H), 2.42 (s, 3H), 1.38 (t, 3H)CDCl₃
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylateE8.157.98 (d, 2H), 6.97 (d, 2H), 4.35 (q, 2H), 3.88 (s, 3H), 1.38 (t, 3H)CDCl₃

Data for E isomers sourced from supplementary material for a Royal Society of Chemistry publication.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for E Isomers of Substituted Cyanoacrylates

CompoundIsomerC=C (alkene)C≡N (nitrile)C=O (ester)Aromatic CarbonsOther Key SignalsSolvent
Ethyl 2-cyano-3-phenylacrylateE155.1, 103.0115.5162.5133.4, 131.5, 131.1, 130.162.8, 14.2CDCl₃
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylateE153.3, 103.6115.2162.2139.6, 132.2, 129.9, 129.662.8, 14.1CDCl₃
Ethyl 3-(4-bromophenyl)-2-cyanoacrylateE153.5, 103.7115.2162.2132.7, 132.2, 130.3, 128.262.9, 14.1CDCl₃
Ethyl 2-cyano-3-p-tolylacrylateE154.4, 101.1115.2162.2144.1, 130.7, 129.5, 128.462.0, 21.3, 13.6CDCl₃
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylateE154.4, 99.4116.2163.1163.8, 133.6, 124.4, 114.862.4, 55.6, 14.2CDCl₃

Data for E isomers sourced from supplementary material for a Royal Society of Chemistry publication.

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify functional groups and may reveal subtle differences between isomers, particularly in the fingerprint region. The stretching vibrations of the C=C, C≡N, and C=O bonds are characteristic.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Substituted Cyanoacrylates

CompoundC≡N StretchC=O StretchC=C Stretch
Ethyl 2-cyanoacrylate~2240 cm⁻¹~1735 cm⁻¹~1616 cm⁻¹
Poly(ethyl cyanoacrylate)~2240 cm⁻¹~1744 cm⁻¹Absent

Note: Data for specific E/Z isomers is limited in the provided search results. The data for ethyl 2-cyanoacrylate monomer versus its polymer highlights the disappearance of the C=C stretch upon polymerization.

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules. The extent of conjugation in substituted cyanoacrylates significantly influences their UV-Vis absorption spectra. E and Z isomers may exhibit different absorption maxima (λmax) and molar absorptivities (ε) due to differences in their molecular planarity and steric hindrance, which affect the conjugated system. Generally, the more planar E isomer is expected to have a longer λmax and higher molar absorptivity compared to the Z isomer.

Table 4: UV-Vis Absorption Data for Isomers of a Cyano-Substituted System

SolventIsomerλmax (nm)
TolueneZ~350 nm
TolueneE~420 nm
DMSOZ~360 nm
DMSOE~450 nm

This data is for a single-cyano-substituted hydrazone system and is presented as a representative example of how E and Z isomers can differ in their UV-Vis spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion and its fragmentation patterns. While geometric isomers have the same molecular weight, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can differ, allowing for their differentiation.

Table 5: Potential Mass Spectrometric Approaches for Isomer Differentiation

TechniquePrincipleApplication to Cyanoacrylate Isomers
LC-MS/MS Chromatographic separation of isomers followed by mass analysis and fragmentation.Development of a suitable HPLC method can separate E and Z isomers, which can then be individually analyzed by MS/MS to identify unique fragment ions.
CID, HCD Collision-Induced Dissociation and Higher-Energy Collisional Dissociation induce fragmentation, which can be isomer-specific.Subtle differences in the stability of fragment ions from E and Z isomers may lead to different relative abundances in the MS/MS spectrum.
UVPD Ultraviolet Photodissociation can induce fragmentation at specific chromophores, potentially leading to unique fragments for different isomers.The different UV absorption properties of E and Z isomers could be exploited to generate isomer-specific fragments.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate spectroscopic comparison of isomers.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the cyanoacrylate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Integrate the signals corresponding to the vinylic protons of the E and Z isomers to determine their relative ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

FT-IR Spectroscopy
  • Sample Preparation : For liquid samples, a small drop can be placed directly on the ATR crystal. For solid samples, they can be analyzed as a KBr pellet or in a suitable solvent.

  • Instrumentation : Use a Fourier Transform Infrared spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory for ease of sampling.

  • Data Acquisition :

    • Collect a background spectrum of the clean ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare dilute solutions of the separated isomers in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in quartz cuvettes.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

    • Identify the wavelength of maximum absorbance (λmax) for each isomer.

Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation :

    • Utilize a High-Performance Liquid Chromatography (HPLC) system.

    • A C18 or other suitable column should be used with a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to achieve separation of the isomers.

  • Mass Spectrometric Analysis :

    • Interface the HPLC with a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Use an electrospray ionization (ESI) source in positive or negative ion mode.

    • Acquire full scan MS data to determine the m/z of the molecular ions.

    • Perform tandem MS (MS/MS) on the separated isomer peaks to generate fragmentation patterns for comparison.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of substituted cyanoacrylate isomers.

Spectroscopic_Workflow Sample Mixture of Cyanoacrylate Isomers Separation Chromatographic Separation (HPLC/GC) Sample->Separation Separation MS Mass Spectrometry (LC-MS/MS) Sample->MS Direct Analysis Synthesis Targeted Synthesis of E or Z Isomer Isolated_Isomers Isolated E and Z Isomers Synthesis->Isolated_Isomers Purification Separation->Isolated_Isomers Separation->MS Coupled Analysis NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Isomers->NMR IR FT-IR Spectroscopy Isolated_Isomers->IR UV_Vis UV-Vis Spectroscopy Isolated_Isomers->UV_Vis Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Isomer_Identification Isomer Structure Confirmation Data_Analysis->Isomer_Identification

Caption: Workflow for the separation and spectroscopic identification of substituted cyanoacrylate isomers.

This comprehensive approach, combining multiple spectroscopic techniques, provides a robust framework for the unambiguous differentiation and characterization of substituted cyanoacrylate isomers, which is paramount for their application in research and development.

A Comparative Guide to Catalysts for Knoevenagel Condensation: Enhancing Efficiency in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

The Knoevenagel condensation stands as a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated compounds. These products serve as crucial intermediates in the manufacturing of a wide array of fine chemicals, pharmaceuticals, functional polymers, and cosmetics.[1][2][3][4][5] The selection of an appropriate catalyst is a critical factor that dictates the reaction's efficiency, selectivity, and overall environmental impact. This guide offers a comparative analysis of various catalysts employed in the Knoevenagel condensation, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Catalyst Performance: A Comparative Analysis

The efficacy of a catalyst in the Knoevenagel condensation is typically assessed based on key performance indicators such as reaction time, product yield, and the mildness of the reaction conditions. Catalysts for this reaction are broadly categorized into homogeneous, heterogeneous, and biocatalysts, with heterogeneous catalysts often being preferred due to their ease of separation, reusability, and contribution to greener chemical processes.[1][6][7]

The following table summarizes the performance of a selection of catalysts in the benchmark Knoevenagel condensation reaction between an aromatic aldehyde (e.g., benzaldehyde) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).

CatalystTypeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)RecyclabilityReference
1CaO–1.5MgO (BMO-1)Heterogeneous (Metal Oxide)MalononitrileWaterRoom Temp.10 min98Up to 5 cycles[1][8]
ZnOHeterogeneous (Metal Oxide)Ethyl CyanoacetateSolvent-freeRoom Temp.6 h>95-[1]
MALPOHeterogeneous (Mixed-Metal Phosphate)BenzaldehydeEthanolRoom Temp.100 min99Yes[9]
Basic-Meso-ZSM-5Heterogeneous (Zeolite)Malononitrile-500.5 h>95-[10]
In/AlMCM-41Heterogeneous (Mesoporous Silica)MalononitrileEthanolRoom Temp.25 min95-[10]
SeO2/ZrO2HeterogeneousMalononitrileWaterRoom Temp.0.5 hHighYes
Porcine Pancreas Lipase (PPL)Biocatalyst1,3-dihydroindol-2-one-6012 h75.0-96.6Yes[11]
Boric AcidHomogeneousp-chlorobenzaldehydeAqueous EthanolRoom Temp.---[1]
PiperidineHomogeneous (Amine)AcetylacetoneMethanol---No

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative experimental protocols for conducting Knoevenagel condensation using different types of catalysts.

Heterogeneous Catalysis: 1CaO–1.5MgO (BMO-1)

Catalyst Synthesis: The 1CaO–1.5MgO binary metal oxide (BMO-1) catalyst is synthesized via an ultradiluted coprecipitation method. Precursors such as Mg(NO₃)₂·6H₂O and Ca(NO₃)₂·4H₂O are dissolved and then precipitated using NaOH.[1][8]

Reaction Procedure:

  • In a 50 mL round-bottom flask, combine the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol).[1][8]

  • Add 5 mL of distilled water and stir the mixture at room temperature.[1][8]

  • Introduce 0.05 g of the BMO-1 catalyst to the reaction mixture.[1][8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Upon completion, filter the solid product along with the catalyst and wash thoroughly with water.[8] The catalyst can be recovered by filtration and reused.[1][8]

Homogeneous Catalysis: Boric Acid

Reaction Procedure:

  • Dissolve p-chlorobenzaldehyde (1 mmol) and the active methylene compound (1 mmol) in 5 mL of aqueous ethanol in a suitable flask at room temperature.[1]

  • Add 10 mol% of boric acid to the solution.[1]

  • Stir the mixture using a magnetic stirrer at room temperature.[1]

  • Monitor the reaction's completion by TLC using a 10:1 mixture of ethyl acetate and hexane.[1]

  • Once the reaction is complete, isolate the product through standard work-up procedures, which may include extraction and solvent evaporation.[1]

Biocatalysis: Porcine Pancreas Lipase (PPL)

Reaction Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde and 1,3-dihydroindol-2-one.[11]

  • Add the porcine pancreas lipase (PPL) to the mixture.[11]

  • Maintain the reaction at a controlled temperature (e.g., 60°C) with continuous stirring for a specified duration (e.g., 12 hours).[1][11]

  • Monitor the reaction's progress using techniques like TLC or HPLC.[1]

  • After the reaction, separate the enzyme by filtration.[1]

  • Isolate the product from the filtrate, typically by evaporating the solvent. Further purification can be achieved by column chromatography or recrystallization.[1]

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds through a well-established reaction mechanism. The process is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate ion. This is followed by a nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the final α,β-unsaturated product.[12]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active_Methylene Active Methylene Compound Enolate Enolate Ion (Nucleophile) Active_Methylene->Enolate Deprotonation Base Base Catalyst Enolate_ref Enolate Ion Carbonyl Aldehyde or Ketone Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Intermediate_ref Tetrahedral Intermediate Enolate_ref->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Water Water Intermediate_ref->Product Dehydration

Caption: General mechanism of the Knoevenagel condensation reaction.

The general workflow for performing a Knoevenagel condensation experiment involves a series of sequential steps from reactant preparation to product analysis.

Knoevenagel_Workflow Reactants 1. Reactant Preparation (Aldehyde/Ketone + Active Methylene Compound) Solvent 2. Solvent Addition (or Solvent-free) Reactants->Solvent Catalyst 3. Catalyst Introduction Solvent->Catalyst Reaction 4. Reaction (Stirring at specified Temperature and Time) Catalyst->Reaction Monitoring 5. Reaction Monitoring (e.g., TLC, HPLC) Reaction->Monitoring Workup 6. Work-up (Filtration, Extraction) Monitoring->Workup Purification 7. Purification (Crystallization, Chromatography) Workup->Purification Analysis 8. Product Characterization (NMR, IR, Mass Spec) Purification->Analysis

Caption: General experimental workflow for a Knoevenagel condensation.

References

A Comparative Guide to Purity Assessment of Ethyl 2-cyano-2-methylpropanoate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of Ethyl 2-cyano-2-methylpropanoate. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the qNMR workflow.

Comparison of Analytical Method Performance

The selection of an analytical technique for purity determination is often guided by a balance of factors including accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the typical performance characteristics of qNMR, GC with Flame Ionization Detection (GC-FID), and HPLC with Ultraviolet (UV) detection for the analysis of small organic molecules like this compound.[1]

ParameterQuantitative ¹H-NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.[2]Separation based on volatility and interaction with a stationary phase.[1]Separation based on polarity and interaction with a stationary phase.[1]
Linearity (R²) > 0.999[1]> 0.99[1]> 0.99[1]
Accuracy (% Recovery) 99-101%[1]95-105%[1]98-102%[1]
Precision (%RSD) < 1%[1]< 5%[1]< 2%[1]
Limit of Quantitation (LOQ) Dependent on the number of scans and magnetic field strength.[1]~0.003% w/w[1]~0.0018 mg/mL[1]
Primary Use Absolute and relative quantification, structural elucidation.[1]Analysis of volatile and thermally stable compounds.[1]Broad applicability for a wide range of organic molecules.[1]
Strengths Primary ratio method, non-destructive, requires no specific reference standard for the analyte.[1][2]High resolution for volatile impurities, robust.[1]Versatile, high precision and accuracy, well-established.[1]
Limitations Lower sensitivity compared to chromatographic methods, higher initial instrument cost.[1]Requires analyte to be volatile and thermally stable, potential for sample degradation.May require chromophores for UV detection, solvent consumption.[1]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications and instrumentation.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.

1. Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • High-precision analytical balance.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard (to achieve a similar signal intensity to the analyte) into the same vial.

  • Dissolve both the sample and the internal standard in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Vortex the vial until both components are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation (a value of 30-60 seconds is often sufficient).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time: A minimum of 3-4 seconds.

  • Spectral Width: Sufficient to encompass all signals of interest (e.g., 0-12 ppm).

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the quartet of the ethyl ester's CH₂ group or the singlet of the methyl groups) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity and assessing volatile impurities of this compound.

1. Instrumentation and Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Diluent: Dichloromethane or ethyl acetate.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

3. Quantification:

  • Purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an internal standard method can be employed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reversed-phase HPLC method is a versatile approach for purity determination and the analysis of non-volatile impurities.

1. Instrumentation and Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water (HPLC grade) with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% formic acid.

  • Gradient: Start with 40% B, linearly increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

3. Quantification:

  • Purity can be calculated by area normalization or, for greater accuracy, by using a certified reference standard of this compound to create a calibration curve.

Visualizing the qNMR Workflow

The following diagram illustrates the key steps in the purity assessment of this compound using the qNMR method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR spectrum (90° pulse, long D1) transfer->nmr_acq Insert into spectrometer processing Phase and baseline correction nmr_acq->processing Raw FID data integration Integrate analyte and IS signals processing->integration calculation Calculate purity using weights, integrals, and molar masses integration->calculation result Final Purity (%) calculation->result

Caption: Workflow for qNMR Purity Assessment.

References

A Comparative Guide to the Characterization of Impurities in Cyanoacrylate-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the identification, quantification, and characterization of impurities in cyanoacrylate-based pharmaceutical intermediates. The selection of appropriate analytical techniques is critical for ensuring the safety, efficacy, and stability of final drug products and medical devices, in line with global regulatory standards.

Overview of Impurities in Cyanoacrylates

Cyanoacrylate-based materials are used in critical applications such as medical-grade tissue adhesives and sealants.[1][2][3] The purity of the monomer intermediate is paramount, as impurities can affect polymerization, bond strength, biocompatibility, and toxicity.[2][4] Impurities can originate from the manufacturing process, degradation, or storage and are broadly classified as organic, inorganic, or residual solvents.[5][6] Regulatory bodies, under frameworks like the ICH guidelines, mandate strict control and characterization of these impurities.[7][8][9][10]

Table 1: Common Impurities in Cyanoacrylate Intermediates and Their Origins

Impurity Class Specific Examples Potential Origin Recommended Analytical Technique(s)
Organic Impurities Residual Monomers (ECA, MCA), Oligomers Incomplete polymerization or purification GC-MS, HPLC-UV
Synthesis By-products & Intermediates Cyanoacetic acid, formaldehyde HPLC-UV, LC-MS, Capillary Electrophoresis (CE)
Degradation Products Polymer fragments, products of hydrolysis Pyrolysis-GC-MS, LC-MS
Additives / Stabilizers Hydroquinone, poly(methyl methacrylate) HPLC-UV, LC-MS, Pyrolysis-GC-MS
Inorganic Impurities Acidic Anions Chloride, Sulphate, Phosphate Ion Chromatography (IC), Capillary Electrophoresis (CE)[11]

| Residual Solvents | Synthesis & Purification Solvents | Methylene chloride, Chloroform, Toluene | Headspace GC-MS[11][12] |

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the physicochemical properties of the impurity, such as volatility, polarity, and concentration. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary separation techniques, often coupled with Mass Spectrometry (MS) for definitive identification.[4][13][14]

Table 2: Performance Comparison of Analytical Techniques for Impurity Profiling

Technique Principle Primary Application Advantages Limitations
GC-MS Separation of volatile/semi-volatile compounds based on boiling point, followed by mass-based identification. Analysis of residual monomers, residual solvents, and volatile degradation products.[12][15][16] High sensitivity and specificity; excellent for volatile compounds; established libraries for identification. Not suitable for non-volatile or thermally labile compounds; polymerization can occur in the injector.[15][16]
HPLC / UPLC-UV Separation of compounds based on polarity, followed by UV absorbance detection. Quantification of known, UV-active impurities like monomers and stabilizers.[17][18] Robust, reproducible, and widely available; excellent for quantitative analysis. Limited identification capability; not suitable for non-UV active impurities.[19]
LC-MS HPLC/UPLC separation coupled with mass spectrometry detection. Identification and quantification of non-volatile impurities, by-products, and unknown degradation products.[14][19][20] High sensitivity and specificity; provides molecular weight and structural information; suitable for a wide range of compounds.[20][21] More complex and expensive than HPLC-UV; mobile phase must be MS-compatible.[17]
Pyrolysis-GC-MS Thermal decomposition of the sample to produce smaller, volatile fragments for GC-MS analysis. Characterization of polymer composition, additives (e.g., plasticizers), and non-volatile components.[22][23] Provides detailed information about the polymeric structure and high-molecular-weight additives. Destructive technique; data interpretation can be complex.

| Capillary Electrophoresis (CE) | Separation of charged species in an electric field. | Analysis of inorganic anions (e.g., chloride, sulphate) and organic acids from the synthesis process.[11] | Low sample consumption, high separation efficiency, and rapid analysis times.[11] | Lower concentration sensitivity compared to IC for some anions; requires charged analytes. |

Experimental Workflows and Method Selection

A systematic approach is necessary for the comprehensive characterization of impurities. The workflow typically begins with broad screening and proceeds to specific identification and quantification methods.

G start Sample Receipt (Cyanoacrylate Intermediate) prelim Preliminary Analysis (FTIR, Karl Fischer) start->prelim volatile_check Are volatile impurities suspected? prelim->volatile_check gcms GC-MS Analysis (Residual Monomers, Solvents) volatile_check->gcms Yes nonvolatile_check Analyze for non-volatile & ionic impurities volatile_check->nonvolatile_check No / Next gcms->nonvolatile_check hplc HPLC-UV / LC-MS (Additives, By-products, Degradants) nonvolatile_check->hplc Yes ce Capillary Electrophoresis / IC (Inorganic Anions, Acids) hplc->ce struct_elucid Structure Elucidation (High-Res MS, NMR) ce->struct_elucid quant Quantification & Validation (ICH Guidelines) struct_elucid->quant report Final Impurity Profile Report quant->report

Caption: General workflow for impurity characterization in cyanoacrylate intermediates.

The selection of a specific analytical method is guided by the properties of the target impurity.

G start Identify Target Impurity Type q1 Volatile / Thermally Stable? start->q1 q2 UV-Active Chromophore? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Ionic Species? q2->q3 No hplcuv Use HPLC-UV q2->hplcuv Yes q4 Unknown Structure? q3->q4 No ce_ic Use CE or IC q3->ce_ic Yes lcms Use LC-MS q4->lcms Yes nmr Use High-Res MS / NMR for Elucidation q4->nmr Yes (for confirmation)

Caption: Decision tree for selecting the appropriate analytical method.

Detailed Experimental Protocols

The following protocols are representative methodologies for the analysis of common impurities in cyanoacrylate intermediates. Validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.

Protocol 1: GC-MS for Residual Monomer (Ethyl Cyanoacrylate) and Solvents

This method is designed to quantify volatile impurities, such as the residual ethyl 2-cyanoacrylate (ECA) monomer and processing solvents.

  • 1. Sample Preparation:

    • Accurately weigh approximately 100 mg of the cyanoacrylate intermediate into a 10 mL headspace vial.

    • Add 5 mL of a suitable solvent that does not co-elute with target analytes (e.g., Methylene Dichloride).[12]

    • Add an appropriate internal standard (e.g., nitromethane).[24]

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • 2. Instrumental Conditions: [12][16]

    • System: Gas Chromatograph with a Mass Selective Detector (MSD).

    • Column: HP-5 or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

    • Injector: Splitless mode. Injector temperature: 220-230°C.

    • Oven Program: Initial temperature 150°C, hold for 5 min; ramp at 50°C/min to 200°C, hold for 5 min.[12]

    • MSD Parameters:

      • Transfer Line: 250°C.

      • Ion Source: 230°C (Electron Impact - EI).

      • Scan Range: 35-350 amu.

  • 3. Data Analysis:

    • Identify peaks by comparing retention times and mass spectra to a validated reference standard.

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: HPLC-UV/MS for Non-Volatile Impurities and Stabilizers

This reverse-phase HPLC method is suitable for separating and quantifying non-volatile impurities like acidic by-products and stabilizers such as hydroquinone.

  • 1. Sample Preparation:

    • Accurately weigh approximately 50 mg of the intermediate into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. The sample must be kept chilled (e.g., 5°C) to prevent polymerization.[18]

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • 2. Instrumental Conditions: [17][18]

    • System: HPLC or UPLC with DAD/UV and/or Mass Spectrometer.

    • Column: C18 reverse-phase column (e.g., Acclaim RSLC 120 C18, 2.2 µm, 2.1 x 50 mm).[18]

    • Column Temperature: 5°C to minimize sample degradation.[18]

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[17]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient (e.g., 5% B to 95% B over 10 minutes) should be developed to resolve all components.

    • Flow Rate: 0.40 mL/min.[18]

    • Injection Volume: 1-5 µL.

    • UV Detection: Diode array detector monitoring at 220 nm and other relevant wavelengths.[18]

    • MS Detection (if used): Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of impurities.

  • 3. Data Analysis:

    • Identify impurities by comparing retention times and UV spectra with reference standards.

    • For unknown peaks, use MS data (accurate mass and fragmentation) to propose structures.[20][21]

    • Quantify using an external standard calibration curve or relative peak area percentage if a standard is unavailable.

References

A Comparative Study of Alkyl Cyanoacrylates in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Methyl, Ethyl, and Butyl Cyanoacrylates in Radical Polymerization with Supporting Experimental Data.

The radical polymerization of alkyl cyanoacrylates presents a versatile platform for the synthesis of a wide array of polymeric materials with applications ranging from medical adhesives to drug delivery systems. The choice of the alkyl ester group—typically methyl, ethyl, or butyl—significantly influences the polymerization kinetics, the final polymer properties, and, consequently, the material's performance in its intended application. This guide provides an objective comparison of these three common alkyl cyanoacrylates in the context of radical polymerization, supported by experimental data and detailed methodologies.

Introduction to Radical Polymerization of Alkyl Cyanoacrylates

Alkyl 2-cyanoacrylates (CAs) are vinyl monomers characterized by their high reactivity, which stems from the presence of two electron-withdrawing groups (nitrile and ester) on the same carbon atom of the double bond.[1][2] This electronic structure makes them highly susceptible to anionic polymerization, which can be initiated by even weak bases like water.[3][4] Consequently, to achieve controlled polymer structures and enable copolymerization with a broader range of monomers, radical polymerization is often the preferred method.[2][5] Successful radical polymerization of CAs requires the careful exclusion of anionic species, which is typically achieved by conducting the reaction under acidic conditions.[2][4]

Comparative Data on Radical Polymerization

The following tables summarize key performance indicators for the free-radical and controlled radical polymerization of methyl, ethyl, and n-butyl cyanoacrylate. It is important to note that the data are compiled from various sources and may have been obtained under slightly different experimental conditions.

Table 1: Comparison of Free-Radical Polymerization of Alkyl Cyanoacrylates
ParameterMethyl CyanoacrylateEthyl Cyanoacrylaten-Butyl Cyanoacrylate
Propagation Rate Constant (k_p_) at 30°C (L·mol⁻¹·s⁻¹) ~2000 (at 60°C)1610 - 1622~226
Molecular Weight (M_n_) ( g/mol ) High molecular weight polymer can be formed.15,000 - 150,000Low molecular weight (<20,000) often observed in nanoparticle formation.
Polydispersity Index (PDI) Typically broad (>1.5)Typically broad (>1.5)Typically broad (>1.5)

Note: Direct comparison of k_p_ is challenging due to different measurement temperatures and techniques.

Table 2: Comparison of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Alkyl Cyanoacrylates

RAFT polymerization offers a controlled/"living" radical polymerization method, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

ParameterEthyl Cyanoacrylaten-Butyl Cyanoacrylate
Control over Molecular Weight Achievable, but can deviate from theoretical values.Achievable, with some studies showing good control.
Polydispersity Index (PDI) Can be narrowed (<1.5), but challenges in maintaining livingness have been reported.Can be narrowed (<1.4).
Conversion High conversions are possible.High conversions are possible.

Thermal Properties of Poly(alkyl cyanoacrylates)

The thermal stability of poly(alkyl cyanoacrylates) is a critical factor for many applications. The length of the alkyl side chain has a significant impact on the glass transition temperature (Tg) and the decomposition temperature.

Table 3: Thermal Properties of Poly(alkyl cyanoacrylates)
PropertyPoly(methyl cyanoacrylate)Poly(ethyl cyanoacrylate)Poly(n-butyl cyanoacrylate)
Glass Transition Temperature (T_g_) (°C) ~165~140-150~90
Decomposition Temperature (°C) Decomposes in two steps, starting around 200°C.Decomposes in two steps, starting around 200°C.Decomposes in two steps, starting around 200°C.

Signaling Pathways and Experimental Workflows

General Mechanism of Radical Polymerization

The radical polymerization of alkyl cyanoacrylates proceeds through the classic steps of initiation, propagation, and termination. The presence of an anionic inhibitor is crucial to suppress the competing and much faster anionic polymerization.

Radical_Polymerization_Mechanism cluster_inhibition Inhibition of Competing Reaction Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Decomposition (Δ) Propagating_Radical Propagating Radical (P_n•) Radical->Propagating_Radical Initiation Monomer Alkyl Cyanoacrylate Monomer Anionic_Polymerization Anionic Polymerization Monomer->Anionic_Polymerization Longer_Propagating_Radical Longer Propagating Radical (P_{n+1}•) Propagating_Radical->Longer_Propagating_Radical Propagation Another_Monomer Monomer Termination Termination Longer_Propagating_Radical->Termination Dead_Polymer Dead Polymer Termination->Dead_Polymer Anionic_Inhibitor Anionic Inhibitor (e.g., H⁺) Anionic_Inhibitor->Monomer Prevents

Caption: General mechanism of radical polymerization of alkyl cyanoacrylates.

Experimental Workflow for RAFT Polymerization

The following diagram outlines a typical experimental workflow for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of an alkyl cyanoacrylate.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents 1. Weigh Monomer, RAFT Agent, Initiator Dissolve 2. Dissolve in Anhydrous Solvent Reagents->Dissolve Inhibitor 3. Add Anionic Inhibitor Dissolve->Inhibitor Degas 4. Degas Mixture (e.g., Freeze-Pump-Thaw) Inhibitor->Degas Polymerize 5. Polymerize at Constant Temperature Degas->Polymerize Terminate 6. Terminate Reaction (e.g., expose to air) Polymerize->Terminate Precipitate 7. Precipitate Polymer in Non-solvent Terminate->Precipitate Filter_Dry 8. Filter and Dry Polymer Precipitate->Filter_Dry Characterize 9. Characterize Polymer (GPC, NMR, TGA, DSC) Filter_Dry->Characterize

Caption: Experimental workflow for RAFT polymerization of alkyl cyanoacrylates.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of Ethyl Cyanoacrylate

This protocol describes a typical procedure for the free-radical polymerization of ethyl cyanoacrylate (ECA).

Materials:

  • Ethyl cyanoacrylate (ECA), inhibitor-free

  • Azobisisobutyronitrile (AIBN), radical initiator

  • Methanesulfonic acid (MSA), anionic inhibitor

  • Anhydrous toluene, solvent

  • Methanol, non-solvent for precipitation

  • Schlenk flask and standard glassware

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Purification: Commercial ECA contains inhibitors for anionic polymerization. For radical polymerization, it is crucial to remove these. This can be achieved by washing with an acidic solution followed by distillation under reduced pressure.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add anhydrous toluene, the purified ethyl cyanoacrylate monomer, and the anionic inhibitor (e.g., a small amount of methanesulfonic acid).

  • Initiator Addition: The radical initiator, AIBN, is then added to the solution. The monomer-to-initiator ratio can be varied to target different molecular weights.

  • Degassing: The flask is sealed with a rubber septum, and the solution is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically done by several freeze-pump-thaw cycles.

  • Polymerization: The flask is then immersed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stirred for a specified time (e.g., 4-24 hours).

  • Termination and Isolation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator, and dried under vacuum to a constant weight.

  • Characterization: The resulting poly(ethyl cyanoacrylate) is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and thermal analysis (TGA/DSC) to determine its thermal properties.

Protocol 2: RAFT Polymerization of n-Butyl Cyanoacrylate

This protocol outlines a general procedure for the controlled radical polymerization of n-butyl cyanoacrylate (BCA) using the RAFT technique.

Materials:

  • n-Butyl cyanoacrylate (BCA), inhibitor-free

  • A suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)

  • A radical initiator (e.g., AIBN or V-50 for aqueous systems)

  • Anionic inhibitor (e.g., methanesulfonic acid)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Non-solvent for precipitation (e.g., methanol, hexane)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Purification: As with free-radical polymerization, the monomer must be free of anionic inhibitors.

  • Reaction Setup: A dry Schlenk flask with a stir bar is prepared under an inert atmosphere.

  • Reagent Addition: The RAFT agent, n-butyl cyanoacrylate monomer, and the anionic inhibitor are dissolved in the anhydrous solvent within the Schlenk flask. The ratio of monomer to RAFT agent is chosen to target a specific degree of polymerization.

  • Initiator Addition: The radical initiator is added to the mixture. The initiator-to-RAFT agent ratio is typically low to ensure good control over the polymerization.

  • Degassing: The reaction mixture is deoxygenated using several freeze-pump-thaw cycles.

  • Polymerization: The flask is placed in a thermostatically controlled oil bath at the desired reaction temperature. The polymerization is allowed to proceed for a predetermined time, or until a target monomer conversion is reached. Samples can be taken periodically under inert conditions to monitor the progress of the polymerization (conversion, Mn, PDI).

  • Termination and Isolation: The polymerization is quenched by cooling and exposure to air. The polymer is isolated by precipitation into a suitable non-solvent.

  • Purification and Drying: The polymer is collected by filtration, washed, and dried under vacuum.

  • Characterization: The polymer is analyzed by GPC to confirm the controlled nature of the polymerization (linear evolution of Mn with conversion and low PDI), NMR for structural analysis, and TGA/DSC for thermal properties.

Conclusion

The choice of alkyl cyanoacrylate monomer has a profound impact on the radical polymerization process and the resulting polymer properties. Shorter alkyl chains, as in methyl and ethyl cyanoacrylate, generally lead to higher propagation rates and polymers with higher glass transition temperatures. Conversely, longer alkyl chains, such as in n-butyl cyanoacrylate, result in slower propagation and polymers with lower glass transition temperatures, which imparts greater flexibility. For applications requiring well-defined polymer architectures, controlled radical polymerization techniques like RAFT are essential. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the selection and polymerization of alkyl cyanoacrylates for their specific needs.

References

Safety Operating Guide

Essential Safety and Disposal Guide for Ethyl 2-cyano-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-cyano-2-methylpropanoate (CAS No. 1572-98-1), ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and can cause severe eye damage[1]. Adherence to strict safety protocols is crucial when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield[1].

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.

Safe Handling Practices:

  • Ensure adequate ventilation in the work area[1].

  • Avoid contact with skin, eyes, and clothing[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Wash hands thoroughly after handling[2].

  • Keep the container tightly closed in a dry and well-ventilated place[1][3].

Spill and Leak Containment

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.

  • Absorb Spill: Soak up the spill with an inert absorbent material such as sand, diatomaceous earth, or universal binders[1][2]. Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal[1].

  • Decontaminate: Clean the spill area thoroughly.

Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Guidance:

  • Waste Identification: This material should be disposed of as hazardous waste.

  • Containerization:

    • Place unused or waste this compound into a designated, properly labeled, and closed chemical waste container[1].

    • Ensure the container is compatible with the chemical.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][2].

  • Disposal:

    • Dispose of the contents and container to an approved waste disposal plant[4].

    • Do not allow the product to enter drains or the environment[1].

The following table summarizes key hazard and disposal information:

Hazard ClassificationPersonal Protective Equipment (PPE)Spill Containment MaterialDisposal Method
Acute Toxicity (Oral), Eye Damage[1][2]Safety goggles, protective gloves, impervious clothing[1][2]Inert absorbent material (sand, etc.)[1]Approved hazardous waste disposal plant[4]

Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste Chemical in a Designated Container B->C For Unused Product D Soak up Spills with Inert Absorbent Material B->D For Spills E Securely Close and Label Waste Container C->E D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Arrange for Pickup by Certified Waste Disposal Service F->G

References

Personal protective equipment for handling Ethyl 2-cyano-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Ethyl 2-cyano-2-methylpropanoate. The following guidance is based on the known hazards of structurally similar compounds, such as ethyl cyanoacrylate. Users are strongly advised to conduct a thorough risk assessment before handling this chemical.

This compound is a chemical that requires careful handling to minimize health and safety risks in a laboratory setting. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, as well as respiratory effects based on analogous compounds, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield should be worn to protect against splashes.
Skin Protection - Gloves: Nitrile or polyethylene gloves are recommended. Avoid latex gloves as they may not provide an adequate barrier. - Lab Coat: A chemically resistant lab coat should be worn.
  • Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or in poorly ventilated areas. |

Operational Plan and Handling Procedures

Safe handling of this compound involves a combination of engineering controls, proper work practices, and personal hygiene.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.

  • Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashes. Use appropriate tools such as a pipette or a syringe.

  • During Use: Keep the container of this compound tightly closed when not in use. Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures outlined below.

  • After Use: Thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the chemical.

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If skin irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, paper towels, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: Clearly label the waste container with the chemical name ("this compound Waste") and any other required hazard information.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_hygiene Personal Hygiene prep Don PPE setup Prepare Work Area in Fume Hood prep->setup dispense Dispense Chemical setup->dispense use Perform Experiment dispense->use clean Clean & Decontaminate Work Area use->clean waste Collect & Label Hazardous Waste clean->waste dispose Store for EHS Disposal waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for safe handling of this compound.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.